Pranazepide
Descripción
Propiedades
Número CAS |
150408-73-4 |
|---|---|
Fórmula molecular |
C26H19FN4O2 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1 |
Clave InChI |
WKJDXKWFGJWGAS-XMMPIXPASA-N |
SMILES isomérico |
C1CN2C(=O)[C@H](N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |
SMILES canónico |
C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |
Apariencia |
Solid powder |
Otros números CAS |
150408-73-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FK 480 FK480 FR 120480 FR-120480 FR120480 N-(1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-1H-indole-2-carboxamide |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pranazepide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranazepide, also known as FK-480, is a potent and selective non-peptide antagonist of the cholecystokinin type-A (CCK-A) receptor. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.), it was investigated for its therapeutic potential in digestive system disorders, particularly pancreatitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, receptor selectivity, and its effects in functional assays. The experimental protocols for key studies are described, and the relevant signaling pathways are visualized.
Core Mechanism of Action: Selective CCK-A Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the cholecystokinin type-A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes in the gastrointestinal system and the central nervous system. There are two main subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates effects such as pancreatic enzyme secretion and gallbladder contraction.
This compound selectively binds to the CCK-A receptor, thereby preventing the binding of endogenous CCK. This blockade inhibits the downstream signaling cascades normally initiated by CCK, leading to a reduction in CCK-A receptor-mediated physiological responses.
Quantitative Analysis of Receptor Binding and Functional Inhibition
The affinity and selectivity of this compound for CCK receptors have been determined through radioligand binding assays and functional studies.
Radioligand Binding Affinity
Radioligand binding assays have been employed to determine the inhibitory concentration (IC50) of this compound at CCK-A and CCK-B receptors. These studies typically utilize membranes from tissues rich in the respective receptor subtypes and a radiolabeled CCK analog, such as ¹²⁵I-CCK-8.
| Parameter | This compound (FK-480) | Loxiglumide (Reference CCK-A Antagonist) | Tissue/Receptor Source | Reference |
| IC50 (nM) | 0.40 ± 0.04 | 330 ± 66 | Rat Pancreatic Membranes (CCK-A) | [1] |
| IC50 (nM) | 0.06 ± 0.02 | 66 ± 10 | Guinea-pig Gallbladder Membranes (CCK-A) | [1] |
| IC50 (nM) | 72 ± 11 | > 10,000 | Guinea-pig Brain (Cerebral Cortex) Membranes (CCK-B) | [1] |
| IC50 (nM) | 0.40 ± 0.06 | 380 ± 30 | Isolated Rat Pancreatic Acini (CCK-A) |
Table 1: Comparative IC50 values of this compound and Loxiglumide at CCK-A and CCK-B receptors.
The data clearly demonstrates that this compound is a highly potent inhibitor of ¹²⁵I-CCK-8 binding to CCK-A receptors in the pancreas and gallbladder, with IC50 values in the sub-nanomolar range. In contrast, its affinity for the CCK-B receptor in the brain is significantly lower, indicating a high degree of selectivity for the CCK-A receptor subtype.
Functional Antagonism
The antagonistic activity of this compound has been confirmed in functional assays that measure the physiological response to CCK-A receptor stimulation. A key assay is the measurement of amylase secretion from isolated pancreatic acini in response to CCK-8.
| Parameter | This compound (FK-480) | MK-329 (Devazepide) | Loxiglumide | Assay System | Reference |
| ID50 (nM) | 1.30 ± 0.12 | 1.33 ± 0.21 | 1270 ± 230 | Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic acini | |
| ED50 (µg/kg, i.v.) | 18 | 50,000 | - | Inhibition of CCK-8-induced pancreatic amylase secretion in rats | |
| ED50 (µg/kg, p.o.) | 10 (at 1 hr) | 23,500 (at 1 hr) | - | Antagonism of CCK-8-induced inhibition of gastric emptying in mice | |
| ED50 (µg/kg, p.o.) | 8.4 (at 5 hr) | - | - | Antagonism of CCK-8-induced inhibition of gastric emptying in mice |
Table 2: Functional antagonistic potency of this compound and reference compounds.
In functional assays, this compound effectively inhibits CCK-8-stimulated amylase release in a concentration-dependent manner, with a half-maximal inhibitory dose (ID50) of 1.30 nM. Studies have shown that this antagonism is competitive, as this compound causes a parallel rightward shift in the dose-response curve for CCK-8 without affecting the maximal response. Furthermore, in vivo studies demonstrate the potent and long-lasting oral activity of this compound in antagonizing CCK-8-induced effects on pancreatic secretion and gastric emptying.
Signaling Pathways
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Caption: this compound blocks CCK-A receptor signaling.
Upon activation by CCK, the CCK-A receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events culminate in the cellular response, such as the secretion of amylase from pancreatic acinar cells. This compound, by competitively inhibiting the initial binding of CCK to the CCK-A receptor, effectively blocks this entire downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay on Rat Pancreatic Membranes
This protocol describes the method to determine the binding affinity of this compound to CCK-A receptors.
Caption: Workflow for radioligand binding assay.
Protocol Details:
-
Tissue Preparation: Pancreata from male Sprague-Dawley rats are homogenized in a buffer containing 0.3 M sucrose, 10 mM HEPES-Na (pH 7.4), 1 mM EGTA, 5 mM MgCl₂, 1 mM dithiothreitol, and 0.1 mM phenylmethylsulfonyl fluoride. The homogenate is centrifuged at 150 x g for 10 minutes. The resulting supernatant is further centrifuged at 30,000 x g for 30 minutes. The final pellet, containing the plasma membranes, is resuspended in the assay buffer.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.0), 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin.
-
Incubation: The membrane suspension (approximately 50 µg of protein) is incubated with 25 pM of ¹²⁵I-CCK-8 and varying concentrations of this compound in a final volume of 0.5 mL. The incubation is carried out at 25°C for 120 minutes.
-
Separation and Measurement: The incubation is terminated by rapid filtration through GF/B glass fiber filters. The filters are washed with ice-cold buffer. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of 1 µM unlabeled CCK-8. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by log-probit analysis of the competition binding data.
Functional Assay: Inhibition of Amylase Release from Isolated Rat Pancreatic Acini
This protocol outlines the procedure to assess the functional antagonism of this compound on CCK-A receptors.
Caption: Workflow for amylase release functional assay.
Protocol Details:
-
Acinar Cell Preparation: Pancreatic acini are prepared from male Wistar rats by enzymatic digestion with collagenase, followed by mechanical shearing.
-
Incubation Buffer: HEPES-Ringer buffer (pH 7.4) containing 10 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 10 mM sodium pyruvate, 10 mM sodium glutamate, 10 mM sodium fumarate, 0.1% bovine serum albumin, and 0.01% soybean trypsin inhibitor.
-
Assay Procedure: Isolated acini are pre-incubated with various concentrations of this compound for 30 minutes at 37°C. Subsequently, CCK-8 (at a concentration that produces submaximal stimulation, e.g., 100 pM) is added, and the incubation continues for another 30 minutes. The reaction is stopped by centrifugation.
-
Amylase Measurement: Amylase activity in the supernatant is measured using a suitable colorimetric assay, such as the Phadebas amylase test.
-
Data Analysis: Amylase release is expressed as a percentage of the total cellular amylase content. The inhibitory dose 50 (ID50) is calculated from the concentration-response curve for this compound's inhibition of CCK-8-stimulated amylase release.
Conclusion
This compound is a highly potent and selective competitive antagonist of the CCK-A receptor. Its mechanism of action is characterized by high-affinity binding to peripheral CCK-A receptors, primarily in the pancreas and gallbladder, leading to the effective blockade of CCK-induced physiological responses. The in vitro and in vivo data robustly support its classification as a CCK-A selective antagonist. This detailed understanding of its mechanism of action provides a strong foundation for its investigation in CCK-A receptor-mediated pathologies.
References
Pranazepide: A Technical Overview of its Cholecystokinin Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranazepide, also known as FK480 or Panazepide, is a non-peptide, benzodiazepine derivative that functions as a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exerts its physiological effects through two primary G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates processes such as pancreatic enzyme secretion, gallbladder contraction, and satiety signaling. Given the significant role of CCK-A receptors in digestive physiology, their antagonists, such as this compound, have been investigated for their therapeutic potential in conditions like pancreatitis. This technical guide provides a comprehensive overview of the CCK receptor antagonist activity of this compound, detailing its binding affinity, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Quantitative Analysis of this compound's CCK-A Receptor Antagonist Activity
This compound (FK480) has demonstrated high affinity and potent antagonism at the CCK-A receptor in various in vitro studies. Its activity has been quantified through competitive binding assays and functional assays measuring the inhibition of CCK-stimulated physiological responses.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| This compound (FK480) | [125I]CCK-8 Binding Inhibition | Isolated Rat Pancreatic Acini | IC50 | 0.40 ± 0.06 nM | [1] |
| This compound (FK480) | CCK-8-Stimulated Amylase Release Inhibition | Isolated Rat Pancreatic Acini | IC50 | 1.30 ± 0.12 nM | [1] |
| Devazepide (MK-329) | [125I]CCK-8 Binding Inhibition | Isolated Rat Pancreatic Acini | IC50 | 0.68 ± 0.08 nM | [1] |
| Devazepide (MK-329) | CCK-8-Stimulated Amylase Release Inhibition | Isolated Rat Pancreatic Acini | IC50 | 1.33 ± 0.21 nM | [1] |
| Loxiglumide | [125I]CCK-8 Binding Inhibition | Isolated Rat Pancreatic Acini | IC50 | 0.38 ± 0.03 µM | [1] |
| Loxiglumide | CCK-8-Stimulated Amylase Release Inhibition | Isolated Rat Pancreatic Acini | IC50 | 1.27 ± 0.23 µM |
Table 1: In Vitro Antagonist Potency of this compound and Other CCK Antagonists.
Mechanism of Action and Signaling Pathways
The binding of CCK to its Gq-protein coupled receptors, CCK-A and CCK-B, initiates a signaling cascade that leads to various physiological responses. As an antagonist, this compound competitively binds to the CCK-A receptor, thereby blocking the downstream signaling initiated by the endogenous ligand, CCK.
Experimental Protocols
The characterization of this compound's antagonist activity involves both in vitro and in vivo experimental models.
In Vitro Radioligand Binding Assay
This assay quantifies the affinity of this compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Preparation of Pancreatic Acini: Pancreatic acini from rats are isolated by collagenase digestion.
-
Incubation: Isolated acini are incubated with a fixed concentration of [125I]CCK-8 (the radioligand) and varying concentrations of this compound (the competitor).
-
Separation: Bound and free radioligand are separated by centrifugation through a layer of silicone oil.
-
Quantification: The radioactivity in the cell pellet (bound fraction) is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]CCK-8 (IC50) is determined by non-linear regression analysis.
In Vitro Functional Assay: Amylase Release
This assay measures the ability of this compound to inhibit the physiological response (amylase secretion) triggered by CCK-A receptor activation.
Protocol:
-
Preparation of Pancreatic Acini: Similar to the binding assay, isolated rat pancreatic acini are prepared.
-
Pre-incubation: Acini are pre-incubated with varying concentrations of this compound.
-
Stimulation: A fixed concentration of CCK-8 is added to stimulate amylase release.
-
Measurement of Amylase Activity: After a set incubation period, the supernatant is collected, and the amylase activity is measured using a spectrophotometric assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the CCK-8-stimulated amylase release (IC50) is calculated. The competitive nature of the antagonism is determined by observing a parallel rightward shift in the CCK-8 dose-response curve in the presence of this compound.
In Vivo Assessment of Pancreatic Secretion
In vivo models are crucial for understanding the pharmacological effects of this compound in a physiological context.
Protocol (Isolated Perfused Rat Pancreas):
-
Surgical Preparation: The pancreas of an anesthetized rat is isolated and perfused through the celiac and superior mesenteric arteries.
-
Stimulation and Antagonism: The pancreas is stimulated with a continuous infusion of CCK-8 to induce pancreatic juice flow and protein output. This compound is then co-infused at various concentrations.
-
Sample Collection: Pancreatic juice is collected at regular intervals.
-
Analysis: The volume of pancreatic juice is measured, and the protein concentration is determined.
-
Data Analysis: The inhibitory effect of this compound on CCK-8-stimulated pancreatic secretion is quantified. Studies have shown that this compound (FK480) dose-dependently inhibits CCK-8-stimulated pancreatic juice flow and protein output.
In Vivo Efficacy and Selectivity
In vivo studies have confirmed the CCK-A receptor antagonist activity of this compound (FK480). In a model of spontaneously developed chronic pancreatitis in WBN/Kob rats, oral administration of FK480 showed a dose-dependent recovery in serum amylase levels, suggesting a potential therapeutic benefit. Further studies have indicated that this compound is a selective CCK-A receptor antagonist, as it did not show significant effects in the formalin test in rats, a model where CCK-B receptor antagonists exhibit antinociceptive effects.
Conclusion
This compound (FK480) is a potent and selective CCK-A receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to competitively block the binding of CCK to its receptor and inhibit downstream physiological responses, such as pancreatic enzyme secretion, underscores its potential as a pharmacological tool and a therapeutic agent for CCK-A receptor-mediated pathologies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CCK receptor antagonists.
References
Pranazepide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranazepide, also known as FK-480, is a potent and selective non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a CCK-A receptor antagonist. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of the signaling pathway it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on gastrointestinal disorders and other conditions involving the cholecystokinin system.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide[1].
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide |
| SMILES | C1CN2C(=O)--INVALID-LINK--NC(=O)C5=CC6=CC=CC=C6N5 |
| InChI | InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1 |
| InChIKey | WKJDXKWFGJWGAS-XMMPIXPASA-N |
| CAS Number | 150408-73-4 |
| Synonyms | FK-480, Panazepide |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H19FN4O2 | PubChem[1] |
| Molecular Weight | 438.5 g/mol | PubChem (Computed)[1] |
| XLogP3 | 4.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Solubility | A preparation method for an in vivo formula involves dissolving in DMSO and subsequent dilution with PEG300, Tween 80, and saline/PBS, suggesting poor aqueous solubility. | TargetMol |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the cholecystokinin A (CCK-A) receptor, a G protein-coupled receptor (GPCR). Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a key role in various physiological processes, including digestion, appetite regulation, and anxiety.
Upon binding of the endogenous ligand CCK, the CCK-A receptor activates a signaling cascade. This compound, by competitively binding to the receptor, prevents this activation.
Experimental Protocols
The following protocols are based on methodologies described for the synthesis and biological evaluation of this compound (FK-480) and related compounds.
Synthesis of this compound (FK-480)
The synthesis of this compound is a multi-step process involving the formation of a tricyclic 1,4-benzodiazepine core followed by coupling with an indole-2-carboxamide moiety. A key precursor is the (3S)-amino-1,4-benzodiazepine derivative. The absolute configuration of this precursor was confirmed by X-ray crystallography of its ureido derivative with (S)-alpha-methylbenzyl isocyanate. The final step involves the amide bond formation between the tricyclic amine and indole-2-carboxylic acid.
A detailed, step-by-step synthesis protocol would require access to the full text of the primary literature, which is not publicly available. The general synthetic strategy is derived from the abstract of "Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-480. Synthesis and structure-activity relationships of FK-480 and related compounds."
In Vitro CCK-A Receptor Binding Assay
This assay is designed to determine the affinity of this compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat pancreatic membranes (source of CCK-A receptors)
-
125I-CCK-8 (radiolabeled ligand)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a suspension of rat pancreatic membranes in binding buffer.
-
In a series of tubes, add the membrane suspension, a fixed concentration of 125I-CCK-8, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled CCK-8 to a set of control tubes.
-
Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-CCK-8).
This protocol is a generalized representation based on the abstract of the primary literature describing the evaluation of FK-480.
In Vivo Evaluation of CCK-A Receptor Antagonism: Inhibition of CCK-8-Induced Gastric Emptying Delay
This in vivo assay assesses the functional antagonism of this compound by measuring its ability to reverse the delay in gastric emptying induced by CCK-8 in mice.
Materials:
-
Mice
-
CCK-8
-
This compound (formulated for oral or parenteral administration)
-
Charcoal meal (non-absorbable marker)
-
Saline (vehicle control)
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound or its vehicle to different groups of mice at a specified time before the start of the experiment.
-
Administer CCK-8 or saline to the respective groups.
-
Immediately after CCK-8/saline administration, administer a charcoal meal orally.
-
After a set period (e.g., 20-30 minutes), euthanize the mice.
-
Excise the stomach and the entire small intestine.
-
Measure the distance traveled by the charcoal meal in the small intestine.
-
Calculate the gastric emptying rate as the percentage of the small intestine traversed by the charcoal meal.
-
Compare the gastric emptying rates between the different treatment groups to determine the effect of this compound on CCK-8-induced delay.
This protocol is a generalized representation based on the abstract of the primary literature describing the evaluation of FK-480.
Logical Workflow for this compound Evaluation
The evaluation of a compound like this compound follows a logical progression from its synthesis to its in vitro and in vivo characterization.
Conclusion
This compound is a well-characterized, potent, and selective CCK-A receptor antagonist with potential therapeutic applications in gastrointestinal and other disorders. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activity, along with generalized experimental protocols for its study. Further research and development may continue to elucidate the full therapeutic potential of this compound.
References
Pranazepide (FK 480): A Technical Overview of a Selective CCK-A Receptor Antagonist
Abstract
Pranazepide (FK 480) is a potent and selective, non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor, developed by the former Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). As a tricyclic 1,4-benzodiazepine derivative, this compound was investigated for its therapeutic potential in disorders related to CCK-A receptor signaling, most notably chronic pancreatitis. Despite promising preclinical activity, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Historical Context
The discovery of this compound emerged from research into the physiological roles of cholecystokinin (CCK), a peptide hormone and neurotransmitter that exerts its effects through two primary receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, where it mediates processes such as enzyme secretion and smooth muscle contraction.
Fujisawa Pharmaceutical embarked on a program to develop small-molecule CCK-A receptor antagonists. This led to the synthesis of a series of novel tricyclic 1,4-benzodiazepine derivatives. Through structure-activity relationship (SAR) studies, (S)-N-[1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][1]benzodiazepine-3-yl]-1H-indole-2-carboxamide, designated FK 480 and later known as this compound, was identified as a lead candidate with high potency and oral activity. Preclinical studies demonstrated its efficacy in animal models, and it entered clinical evaluation for the treatment of chronic pancreatitis. However, the development of this compound was later discontinued.
Mechanism of Action: CCK-A Receptor Antagonism
This compound functions as a competitive antagonist at the CCK-A receptor. By binding to this G-protein coupled receptor (GPCR), it blocks the downstream signaling cascades initiated by the endogenous ligand, CCK.
CCK-A Receptor Signaling Pathway
The CCK-A receptor is coupled to both Gq and Gs G-proteins. Upon activation by CCK, the following primary signaling pathways are initiated:
-
Gq Pathway: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Gs Pathway: The Gs protein activates adenylyl cyclase (AC), which increases the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA).
These initial signaling events trigger further downstream cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, ultimately leading to the physiological responses mediated by the CCK-A receptor, such as pancreatic enzyme secretion. This compound competitively inhibits the binding of CCK to the CCK-A receptor, thereby preventing the activation of these signaling pathways.
Figure 1: Simplified signaling pathway of the CCK-A receptor and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound (FK 480) and related compounds. Data for this compound is limited due to the discontinuation of its development.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Value | Species | Assay System | Reference |
| ID50 (Amylase Release) | 1.30 ± 0.12 nM | Rat | Isolated Pancreatic Acini | [1] |
| ID50 ([125I]CCK-8 Binding) | 0.40 ± 0.06 nM | Rat | Isolated Pancreatic Acini | [1] |
Table 2: Comparative In Vitro Potency of CCK-A Receptor Antagonists
| Compound | ID50 (Amylase Release) | ID50 ([125I]CCK-8 Binding) | Species | Reference |
| This compound (FK 480) | 1.30 nM | 0.40 nM | Rat | [1] |
| MK-329 (Devazepide) | 1.33 nM | 0.68 nM | Rat | |
| Loxiglumide | 1.27 µM | 0.38 µM | Rat |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are based on established methodologies in the field.
[125I]CCK-8 Radioligand Binding Assay
This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the CCK-A receptor.
Figure 2: Workflow for the [125I]CCK-8 radioligand binding assay.
Methodology:
-
Membrane Preparation: Pancreatic tissue from rats is homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Incubation: In a multi-well plate, the pancreatic membrane preparation is incubated with a fixed concentration of [125I]CCK-8 and varying concentrations of this compound or a vehicle control. Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8. The incubation is typically carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
CCK-Stimulated Amylase Release Assay
This functional assay measures the ability of this compound to inhibit the physiological response (amylase secretion) induced by CCK in isolated pancreatic acini.
Figure 3: Workflow for the CCK-stimulated amylase release assay.
Methodology:
-
Acinar Preparation: The pancreas is removed from a rat and digested with collagenase to disperse the tissue into individual acini or small clusters of acini. The acini are then purified by centrifugation and resuspended in a physiological buffer.
-
Pre-incubation: The isolated acini are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: The acini are then stimulated with a fixed concentration of CCK-8 (typically a concentration that elicits a submaximal response) and incubated for a defined time (e.g., 30 minutes) at 37°C.
-
Separation: The incubation is stopped by placing the samples on ice and centrifuging to pellet the acini.
-
Amylase Measurement: The supernatant, containing the released amylase, is collected. The amylase activity in the supernatant and the total amylase in the acinar pellet (after cell lysis) are measured using a spectrophotometric assay, often based on the hydrolysis of a chromogenic substrate.
-
Data Analysis: Amylase release is expressed as a percentage of the total amylase content. The data are plotted against the concentration of this compound, and the ID50 (the concentration of antagonist that inhibits the CCK-stimulated response by 50%) is determined by non-linear regression.
Conclusion
This compound (FK 480) is a well-characterized, potent, and selective CCK-A receptor antagonist that demonstrated significant promise in preclinical studies. Its development provided valuable insights into the structure-activity relationships of tricyclic 1,4-benzodiazepine derivatives as CCK-A antagonists. Although its clinical development for chronic pancreatitis was discontinued, the technical data and methodologies associated with this compound remain relevant to the ongoing research and development of novel therapeutics targeting the cholecystokinin receptor system. Further investigation into the reasons for its discontinuation could provide important lessons for future drug development programs in this area.
References
Pranazepide (Netazepide): A Technical Guide to its Cholecystokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cholecystokinin (CCK) receptor binding affinity of pranazepide, a compound more commonly known in scientific literature as netazepide (also referred to by its development code YF476 and as sograzepide).[1][2][3] This document details its binding characteristics to the two primary CCK receptor subtypes, CCK1 and CCK2, and outlines the experimental methodologies used to determine these affinities. Furthermore, it visualizes the key signaling pathways associated with CCK receptor activation.
Introduction to this compound (Netazepide) and Cholecystokinin Receptors
This compound (Netazepide) is a potent and selective antagonist of the cholecystokinin (CCK) receptors.[1][2] The biological effects of the peptide hormone cholecystokinin are mediated by two distinct G protein-coupled receptor subtypes: CCK1 (formerly CCKA or alimentary) and CCK2 (formerly CCKB or brain) receptors. CCK1 receptors are predominantly found in the gastrointestinal system, including the gallbladder and pancreas, where they regulate functions such as enzyme secretion and gut motility. In contrast, CCK2 receptors are widely distributed in the central nervous system and the stomach, playing roles in anxiety, pain perception, and gastric acid secretion. The differential expression and function of these receptor subtypes make them attractive targets for therapeutic intervention in a range of disorders.
Quantitative Binding Affinity Data
The binding affinity of this compound (netazepide) for CCK1 and CCK2 receptors has been determined through various in vitro assays. The following tables summarize the key quantitative data, including inhibitory concentration (IC50) and binding affinity (Ki) values.
| Compound | Receptor Subtype | Species/Tissue Source | Radioligand | Parameter | Value (nM) | Reference |
| This compound (Netazepide/YF476) | CCK2 | Rat Stomach ECL Cells | Gastrin | IC50 | 2.7 | |
| This compound (Netazepide/YF476) | CCK2 (Gastrin/CCK-B) | - | - | IC50 | 0.1 | |
| This compound (Netazepide/YF476) | CCK1 (CCK-A) | - | - | IC50 | 502 | |
| This compound (Netazepide/YF476) | CCK2 | Rat Brain | [125I]CCK-8 | Ki | 0.068 | |
| This compound (Netazepide/YF476) | CCK2 | Cloned Canine | [125I]CCK-8 | Ki | 0.62 | |
| This compound (Netazepide/YF476) | CCK2 | Cloned Human | [125I]CCK-8 | Ki | 0.19 |
Experimental Protocols
The determination of this compound's (netazepide's) binding affinity for CCK receptors relies on established in vitro methodologies, primarily radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The general protocol for a competitive binding assay to determine the Ki of an unlabeled compound like this compound (netazepide) is as follows:
Experimental Workflow for Radioligand Binding Assay
A detailed protocol involves the following steps:
-
Membrane Preparation: Tissues or cells expressing CCK receptors are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer. Protein concentration is determined to ensure consistency across experiments.
-
Competitive Binding Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) and varying concentrations of unlabeled this compound (netazepide). The incubation is carried out for a specific time and at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to minimize non-specific binding.
-
Detection and Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition. For CCK receptors, which are primarily Gq-coupled, common functional assays include measuring changes in intracellular calcium concentration or the accumulation of inositol phosphates.
Calcium Flux Assay Protocol:
-
Cell Culture: Cells stably expressing the CCK receptor of interest (CCK1 or CCK2) are cultured in appropriate media.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are then treated with varying concentrations of this compound (netazepide) followed by the addition of a CCK agonist (e.g., CCK-8).
-
Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorometric imaging plate reader.
-
Data Analysis: The ability of this compound (netazepide) to inhibit the agonist-induced calcium flux is quantified to determine its potency as an antagonist.
IP-One Accumulation Assay Protocol:
-
Cell Culture: Cells expressing the target CCK receptor are cultured as described above.
-
Compound Incubation: Cells are pre-incubated with different concentrations of this compound (netazepide).
-
Agonist Stimulation: A CCK agonist is added to stimulate the Gq pathway, leading to the production of inositol triphosphate (IP3), which is subsequently metabolized to inositol monophosphate (IP1).
-
Detection: The accumulated IP1 is detected using a homogenous time-resolved fluorescence (HTRF) assay kit.
-
Data Analysis: The inhibitory effect of this compound (netazepide) on agonist-stimulated IP1 accumulation is measured to determine its antagonist activity.
Cholecystokinin Receptor Signaling Pathways
CCK receptors primarily signal through the Gq alpha subunit of heterotrimeric G proteins. Activation of the receptor by an agonist leads to a cascade of intracellular events. This compound (netazepide), as an antagonist, blocks the initiation of these pathways by preventing agonist binding.
Primary CCK Receptor Signaling Pathway (Gq)
References
Pranazepide: A Technical Overview of its Anticipated Biological Activity as a Cholecystokinin Receptor Antagonist
Introduction
Pranazepide is identified as a cholecystokinin (CCK) receptor antagonist.[1] However, detailed public-domain data regarding its specific biological activity, potency, and clinical development is scarce, with some sources indicating its development has been discontinued.[1] This guide provides a comprehensive technical overview of the anticipated biological activity and function of this compound by examining the well-characterized actions of the broader class of CCK receptor antagonists. The information presented is targeted towards researchers, scientists, and drug development professionals, offering insights into the underlying pharmacology, experimental evaluation, and therapeutic potential of compounds within this class.
Core Mechanism of Action: Antagonism of Cholecystokinin Receptors
The primary biological function of this compound and related compounds is the blockade of cholecystokinin (CCK) receptors. CCK is a peptide hormone and neurotransmitter with a wide range of physiological effects in the gastrointestinal (GI) system and the central nervous system (CNS).[2] These effects are mediated through two main G protein-coupled receptor subtypes: CCK1 (formerly CCKA) and CCK2 (formerly CCKB).[2][3]
-
CCK1 Receptors: Predominantly found in the GI tract, particularly the gallbladder, pancreas, and stomach. Activation of CCK1 receptors is involved in regulating gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling.
-
CCK2 Receptors (Gastrin Receptors): Found in the stomach and the brain. In the stomach, they are expressed on enterochromaffin-like (ECL) cells and parietal cells, where they are stimulated by both CCK and the hormone gastrin to regulate gastric acid secretion. In the CNS, CCK2 receptors are implicated in anxiety, panic disorders, and pain perception.
This compound, as a CCK receptor antagonist, is expected to competitively bind to these receptors, thereby inhibiting the downstream signaling cascades initiated by CCK and gastrin.
Quantitative Analysis of CCK Receptor Antagonists
| Compound | Receptor Target | Assay System | Measured Parameter | Value | Reference |
| Netazepide (YF476) | CCK2 | Isolated Rat ECL Cells (Gastrin-evoked pancreastatin secretion) | IC50 | 2.7 nM | |
| Netazepide (YF476) | CCK2 | Isolated Rat ECL Cells (Gastrin dose-response shift) | pKB | 10.8 | |
| YM022 | CCK2 | Isolated Rat ECL Cells (Gastrin-evoked pancreastatin secretion) | IC50 | 0.5 nM | |
| YM022 | CCK2 | Isolated Rat ECL Cells (Gastrin dose-response shift) | pKB | 11.3 | |
| AG041R | CCK2 | Isolated Rat ECL Cells (Gastrin-evoked pancreastatin secretion) | IC50 | 2.2 nM | |
| AG041R | CCK2 | Isolated Rat ECL Cells (Gastrin dose-response shift) | Apparent pKB | 10.4 | |
| Devazepide | CCK1 | Guinea-pig stomach corpus smooth muscle (CCK-8S evoked contraction) | pKB | 9.54 | |
| CI-988 | CCK2 | Guinea-pig stomach corpus smooth muscle (Pentagastrin evoked contraction) | pKB | 9.49 |
Signaling Pathways
The antagonism of CCK receptors by compounds like this compound interrupts key signaling pathways. The following diagram illustrates the gastrin-mediated stimulation of gastric acid secretion, a pathway targeted by CCK2 receptor antagonists.
Caption: Gastrin-Mediated Gastric Acid Secretion Pathway and Point of Inhibition by this compound.
Experimental Protocols
The characterization of CCK receptor antagonists involves a variety of in vitro and in vivo assays. A key experimental model is the use of isolated primary cells to measure the functional consequences of receptor antagonism.
Protocol: Inhibition of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells
This protocol is adapted from methodologies used to characterize CCK2 receptor antagonists like netazepide (YF476).
1. Cell Isolation and Culture:
- ECL cells are isolated from the oxyntic mucosa of rat stomachs using techniques such as counter-flow elutriation.
- The purity of the ECL cell preparation is typically assessed and should be around 80% or higher.
- Isolated cells are cultured for approximately 48 hours. To maintain cell viability and function, a low concentration of gastrin (e.g., 0.1 nM) may be included in the culture medium.
2. Antagonist Incubation and Gastrin Stimulation:
- After the initial culture period, the cells are washed to remove the culture medium.
- Cells are then incubated with either the CCK receptor antagonist alone (at various concentrations) or with a combination of the antagonist and a maximally effective concentration of gastrin (e.g., 10 nM).
- The incubation period is typically short, for example, 30 minutes.
3. Measurement of Pancreastatin Secretion:
- Following incubation, the supernatant is collected.
- The concentration of pancreastatin, a peptide co-released with histamine from ECL cells, is quantified using a sensitive method such as a radioimmunoassay (RIA).
4. Data Analysis:
- The inhibitory effect of the antagonist on gastrin-stimulated pancreastatin secretion is determined.
- IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
- To determine the mode of antagonism (e.g., competitive), gastrin dose-response curves are generated in the absence and presence of increasing concentrations of the antagonist. A rightward shift in the dose-response curve is indicative of competitive antagonism, from which a pKB value can be calculated.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the described experimental protocol.
Caption: Workflow for Determining Antagonist Potency on Isolated ECL Cells.
Based on the known functions of CCK receptors, antagonists like this compound have been investigated for several therapeutic applications.
-
Gastrointestinal Disorders: The ability of CCK2 receptor antagonists to inhibit gastric acid secretion makes them potential candidates for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
-
Oncology: Gastrin is a known growth factor for certain types of tumors, particularly neuroendocrine tumors (NETs) of the stomach. CCK2 receptor antagonists have shown potential in reducing the growth of these tumors.
-
Central Nervous System Disorders: Due to the role of CCK2 receptors in the brain, antagonists have been explored for the treatment of anxiety and panic disorders.
References
- 1. innoprot.com [innoprot.com]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK-sub-2--sub- receptor antagonists using isolated rat stomach ECL cell | British Pharmacological Society [bps.ac.uk]
Investigating the role of Pranazepide in gastrointestinal motility
An In-Depth Technical Guide to the Role of Prokinetic Agents in Gastrointestinal Motility: A Focus on Prucalopride
This guide provides a comprehensive overview of the role of the prokinetic agent prucalopride in the regulation of gastrointestinal (GI) motility. It is intended for researchers, scientists, and drug development professionals working in the field of gastroenterology. This document details the mechanism of action, experimental protocols, and quantitative data related to prucalopride's effects on the GI tract.
Introduction to Prucalopride
Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist with potent prokinetic properties. It is indicated for the treatment of chronic idiopathic constipation in adults. Unlike earlier 5-HT₄ receptor agonists, such as cisapride and tegaserod, prucalopride exhibits a higher selectivity for the 5-HT₄ receptor, which is thought to contribute to its improved safety profile, particularly concerning cardiovascular adverse events.
Mechanism of Action: A Signaling Pathway Perspective
Prucalopride exerts its prokinetic effects by selectively activating 5-HT₄ receptors located on enteric neurons. This activation initiates a signaling cascade that ultimately enhances cholinergic and non-adrenergic, non-cholinergic (NANC) neurotransmission, leading to increased coordinated peristaltic contractions and a decrease in visceral sensitivity.
The binding of prucalopride to the 5-HT₄ receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the release of acetylcholine (ACh) and other neurotransmitters that stimulate smooth muscle contraction and promote GI transit.
Pranazepide: A Technical Guide for CCK Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the use of pranazepide as a selective tool compound for the study of cholecystokinin (CCK) receptors. This compound, also known as YF476 or netazepide, is a potent and highly selective antagonist of the cholecystokinin type 2 (CCK2) receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype. This guide provides a detailed overview of its pharmacological properties, experimental protocols for its use, and a summary of key data in a structured format to facilitate its application in research and drug development.
Introduction to Cholecystokinin Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G protein-coupled receptors: the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). These receptors, formerly known as CCKA (alimentary) and CCKB (brain) respectively, exhibit distinct tissue distributions and physiological functions.
-
CCK1 Receptors are predominantly found in the gastrointestinal (GI) tract, including the gallbladder and pancreas, where they mediate processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1]
-
CCK2 Receptors are the predominant subtype in the central nervous system (CNS), particularly in the brain, where they are implicated in anxiety, pain perception, and memory.[1][2] They are also found in the stomach, where they regulate gastric acid secretion.[3]
The development of selective antagonists for these receptors is crucial for dissecting their individual roles and for exploring their therapeutic potential.
This compound (YF476/Netazepide): A Selective CCK2 Receptor Antagonist
This compound is a non-peptide, benzodiazepine-based antagonist that demonstrates high affinity and selectivity for the CCK2 receptor.[4] Its oral bioavailability and potent in vivo activity make it a versatile tool for both in vitro and in vivo studies.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (R)-1-[2,3-dihydro-2-oxo-1-(2-methylpropanoyl)methyl-5-(pyridin-2-yl)-1H-1,4-benzodiazepin-3-yl]-3-(3-methylaminophenyl)urea |
| Molecular Formula | C33H33N7O4 |
| Molecular Weight | 603.7 g/mol |
| Type | Small Molecule |
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound (YF476) and other relevant CCK receptor antagonists.
Table 1: Binding Affinity (Ki) of this compound (YF476) for CCK Receptors
| Receptor | Species/System | Radioligand | Ki (nM) | Reference |
| CCK2 | Rat Brain | [¹²⁵I]CCK-8 | 0.068 | |
| CCK2 | Cloned Canine | [¹²⁵I]CCK-8 | 0.62 | |
| CCK2 | Cloned Human | [¹²⁵I]CCK-8 | 0.19 | |
| CCK1 | Rat Pancreas | [¹²⁵I]CCK-8 | >280 (approx. 4100-fold lower affinity than for rat brain CCK2) |
Table 2: Functional Antagonist Potency (IC50 and pKB) of this compound (YF476) and Other CCK Antagonists
This data was generated from a functional assay measuring the inhibition of gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells.
| Compound | Receptor Target | IC50 (nM) | pKB |
| This compound (YF476) | CCK2 | 2.7 | 10.8 |
| YM022 | CCK2 | 0.5 | 11.3 |
| AG041R | CCK2 | 2.2 | 10.4 (apparent) |
| L-740,093 | CCK2 | 7.8 | - |
| Devazepide | CCK1 | ~800 | - |
Signaling Pathways
The activation of CCK1 and CCK2 receptors initiates distinct intracellular signaling cascades.
Caption: Canonical Gq-coupled signaling pathways for CCK1 and CCK2 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study CCK receptor function.
Competitive Radioligand Binding Assay for CCK2 Receptors
This protocol is adapted from methodologies used to characterize CCK receptor antagonists.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CCK2 receptor.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing CCK2 receptors (e.g., rat brain, CHO cells transfected with human CCK2R).
-
Radioligand: [¹²⁵I]CCK-8.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2R ligand (e.g., 1 µM unlabeled CCK-8 or gastrin).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Reaction Mixture: To each well, add the following in order:
-
150 µL of membrane preparation (protein concentration to be optimized, typically 50-120 µg for tissue).
-
50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.
-
50 µL of [¹²⁵I]CCK-8 at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters (e.g., 30 minutes at 50°C).
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion
This protocol is based on the functional characterization of CCK2 receptor antagonists in isolated rat stomach ECL cells.
Objective: To determine the functional potency (IC50) of this compound in antagonizing CCK2 receptor-mediated cellular responses.
Materials:
-
Isolated ECL Cells: Enriched preparation of ECL cells from rat oxyntic mucosa.
-
Cell Culture Medium.
-
Gastrin (Agonist): To stimulate the CCK2 receptor.
-
This compound (Antagonist): At various concentrations.
-
Pancreastatin Radioimmunoassay (RIA) Kit.
Procedure:
-
Cell Culture: Culture the isolated ECL cells for 48 hours.
-
Incubation:
-
Wash the cells and incubate them with various concentrations of this compound or vehicle control.
-
Add a maximally effective concentration of gastrin (e.g., 10 nM) to all wells except the basal control.
-
Incubate for 30 minutes.
-
-
Supernatant Collection: Collect the cell supernatant for pancreastatin measurement.
-
Quantification: Measure the concentration of pancreastatin in the supernatant using a specific RIA.
-
Data Analysis:
-
Calculate the percentage inhibition of gastrin-stimulated pancreastatin secretion for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Assay: Inhibition of Pentagastrin-Induced Gastric Acid Secretion
This protocol is a model for assessing the in vivo efficacy of CCK2 receptor antagonists.
Objective: To evaluate the in vivo antagonist activity of this compound on gastric acid secretion in an animal model.
Materials:
-
Animal Model: Anesthetized rats or Heidenhain pouch dogs.
-
Pentagastrin (Agonist): To stimulate gastric acid secretion.
-
This compound: Administered intravenously or orally.
-
Gastric Lavage and Collection System.
-
pH Meter and Titrator.
Procedure:
-
Animal Preparation: Anesthetize the animal and prepare for gastric juice collection.
-
Basal Secretion: Collect basal gastric acid secretion for a defined period.
-
Antagonist Administration: Administer this compound at various doses.
-
Agonist Stimulation: After a suitable pre-treatment time, infuse pentagastrin to stimulate acid secretion.
-
Sample Collection: Collect gastric juice at regular intervals.
-
Analysis: Measure the volume and titrate the acidity of the collected samples to determine the acid output.
-
Data Analysis:
-
Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound.
-
Determine the ED50 (the dose required to produce 50% of the maximal effect).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a selective CCK receptor antagonist like this compound.
Caption: Workflow for characterizing a selective CCK receptor antagonist.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the CCK2 receptor. Its well-characterized pharmacological profile, combined with its in vivo activity, makes it an essential compound for researchers in neuroscience, gastroenterology, and drug discovery. This guide provides the foundational data and methodologies to effectively utilize this compound in advancing our understanding of CCK receptor biology and its therapeutic potential.
References
- 1. Characterization of the three different states of the cholecystokinin (CCK) receptor in pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
An In-depth Technical Guide to Pranazepide (C26H19FN4O2): A Potent Cholecystokinin A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranazepide, with the molecular formula C26H19FN4O2, is a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor. Initially developed under the code FK480, its therapeutic potential has been explored in gastrointestinal disorders, particularly pancreatitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and relevant experimental methodologies. Quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized to facilitate understanding.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its physiological effects, which include regulation of pancreatic secretion, gallbladder contraction, and satiety, are mediated through two primary receptor subtypes: CCKA (alimentary) and CCKB (brain) receptors. This compound (FK480) is a benzodiazepine derivative that acts as a selective antagonist at the CCKA receptor, thereby inhibiting the actions of CCK. This selectivity has made it a valuable tool in pharmacological research and a candidate for therapeutic intervention in conditions characterized by excessive CCK activity, such as pancreatitis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C26H19FN4O2 |
| Molecular Weight | 438.46 g/mol |
| IUPAC Name | N-[(3S)-1-allyl-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide |
| CAS Number | 150408-73-4 |
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at the CCKA receptor. By binding to this receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling pathways. This blockade of CCK-A receptor signaling leads to the inhibition of physiological responses mediated by CCK, such as pancreatic enzyme secretion and gallbladder contraction.
Quantitative Pharmacological Data
| Parameter | Species | Model | Effect | Reference |
| Potency | Rat | Isolated perfused pancreas | ~10 times more potent than KSG-504 in inhibiting CCK-8-stimulated pancreatic juice flow, protein output, and insulin release. | [1] |
| Efficacy | Rat | Spontaneously developed chronic pancreatitis (WBN/Kob rats) | Dose-dependent recovery of decreased serum amylase levels with oral treatment (1, 10, and 100 µg/kg) over 8 weeks. | [2] |
| Gene Expression | Rat | Intragastric administration (0.1 mg/kg/day for 3 days) | Increased CCK mRNA levels in the intestine to 1.7 times that of control rats. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on its chemical structure and the nature of similar compounds, the following sections outline general methodologies that would be applicable.
Synthesis of this compound (General Approach)
The synthesis of this compound, a benzodiazepine derivative, would likely follow a multi-step organic synthesis pathway. A plausible, though not definitively published, retro-synthetic analysis suggests the key steps would involve the formation of the benzodiazepine core followed by the coupling of the indole-2-carboxamide side chain.
Workflow for a potential synthesis route:
Caption: A potential synthetic workflow for this compound.
General Protocol for Solid-Phase Peptide Synthesis of CCK Analogs (for comparative studies):
For comparative binding assays or structure-activity relationship studies, the synthesis of peptide-based CCK analogs is often required. Solid-phase peptide synthesis (SPPS) is the standard method.[4][5]
-
Resin Selection and Loading: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is chosen. The first Fmoc-protected amino acid is coupled to the resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat: The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of this compound and for quantifying its concentration in biological matrices for pharmacokinetic studies. While a specific method for this compound is not published, a general method for benzodiazepine-like compounds can be adapted.
Illustrative HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry (e.g., at 240-254 nm) |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Workflow for HPLC Method Development and Validation:
Caption: A typical workflow for HPLC method development and validation.
In Vitro Assays: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for CCKA and CCKB receptors, a competitive radioligand binding assay is the gold standard.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (CCKA or CCKB) are prepared from cell lines or animal tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]devazepide for CCKA or [3H]L-365,260 for CCKB) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Studies: Animal Models of Pancreatitis
The therapeutic potential of this compound in pancreatitis has been investigated using various animal models. The cerulein-induced pancreatitis model is commonly used.
Protocol for Cerulein-Induced Pancreatitis in Mice:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Pancreatitis: Mice are administered intraperitoneal injections of cerulein (a CCK analog) at a supramaximal dose (e.g., 50 µg/kg) hourly for a defined period (e.g., 6-10 hours) to induce acute pancreatitis. For chronic pancreatitis models, injections are repeated over several weeks.
-
Treatment: this compound (or vehicle control) is administered, typically orally or intraperitoneally, before or after the induction of pancreatitis, depending on the study's objective (prophylactic or therapeutic).
-
Outcome Measures: At the end of the experiment, animals are euthanized, and blood and pancreatic tissue are collected.
-
Biochemical Analysis: Serum amylase and lipase levels are measured.
-
Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained (e.g., with H&E) to assess edema, inflammation, and necrosis.
-
Molecular Analysis: Gene expression of inflammatory markers (e.g., cytokines) can be quantified by RT-PCR.
-
Signaling Pathways
Activation of the CCKA receptor by CCK initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways. The primary signaling pathway involves the Gq/11 family of G proteins.
References
- 1. Different inhibitory effects of the newly developed CCK receptor antagonists FK480 and KSG-504 on pancreatic exocrine and endocrine secretion in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FK480, a CCK-A receptor antagonist, on spontaneously developed chronic pancreatitis in WBN/Kob rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new cholecystokinin antagonist (FK 480) on gene expression of cholecystokinin and secretin in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. scispace.com [scispace.com]
Pranazepide: A Technical Overview of a Cholecystokinin A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranazepide is a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, and available pharmacological data. While specific quantitative data on binding affinity, efficacy, and pharmacokinetics are not widely available in the public domain, this guide summarizes the known attributes of this compound and provides detailed methodologies for key experiments relevant to its evaluation as a CCKA receptor antagonist.
Chemical Identity
IUPAC Name: N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide[1]
Synonyms: Panazepide, FK 480, FR 120480[1]
| Identifier | Value |
| CAS Number | 150408-73-4[1] |
| PubChem CID | 132916[1] |
| Molecular Formula | C26H19FN4O2[1] |
| Molecular Weight | 438.5 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the cholecystokinin A (CCKA) receptor, a G-protein coupled receptor (GPCR). The CCKA receptor is primarily coupled to the Gq family of G-proteins. Upon activation by its endogenous ligand, cholecystokinin (CCK), the CCKA receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects of CCK. By competitively binding to the CCKA receptor, this compound is expected to block this signaling pathway, thereby inhibiting the downstream effects of CCK.
References
Pranazepide (CAS Number: 150408-73-4): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranazepide, also known as FK-480, is a potent and selective, non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Developed as a potential therapeutic agent for digestive disorders, particularly pancreatitis, its mechanism of action involves the competitive inhibition of the physiological effects mediated by cholecystokinin (CCK) at the CCK-A receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, underlying signaling pathways, experimental protocols for its evaluation, and a summary of its synthesis.
Introduction
This compound (CAS: 150408-73-4) is a tricyclic 1,4-benzodiazepine derivative that has been investigated for its therapeutic potential in gastrointestinal disorders.[1] Its primary pharmacological action is the selective antagonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle.[2] By blocking the action of CCK, a key regulator of pancreatic enzyme secretion and gallbladder contraction, this compound was explored for the management of conditions like chronic pancreatitis.[1][3]
Mechanism of Action: CCK-A Receptor Antagonism
This compound exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of its endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascade typically initiated by CCK-A receptor activation.
Cholecystokinin A Receptor Signaling Pathway
The CCK-A receptor is a Gq-protein coupled receptor. Upon activation by CCK, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as pancreatic enzyme secretion. This compound, by blocking the initial receptor activation, prevents this entire cascade.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized primarily through radioligand binding assays to determine its affinity and selectivity for CCK receptor subtypes.
Quantitative Data: Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Selectivity (CCK-B/CCK-A) |
| This compound (FK-480) | CCK-A | Competitive Binding | [¹²⁵I]CCK-8 | Rat Pancreatic Membranes | Data not available | Data not available | >1000-fold |
| This compound (FK-480) | CCK-B | Competitive Binding | [¹²⁵I]CCK-8 | Data not available | Data not available | Data not available |
Note: Specific IC50 and Ki values were not found in the reviewed literature, however, the high selectivity for the CCK-A receptor is consistently reported.
Experimental Protocol: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[4]
Methodology:
-
Membrane Preparation: Pancreatic tissue from rats is homogenized and centrifuged to isolate the cell membrane fraction containing the CCK-A receptors.
-
Incubation: A constant concentration of the radioligand, [¹²⁵I]CCK-8, is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]CCK-8 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in animal models of pancreatic function and pancreatitis.
Quantitative Data: In Vivo Efficacy
| Species | Model | Agonist | This compound (FK-480) Dose | Effect | ID50 |
| Rat | Pancreatic Secretion | CCK-8 (0.06 µg/kg/h, IV) | 0.0016-1.0 mg/kg/h, Intraduodenal | Dose-dependent inhibition of pancreatic juice volume and amylase output | 0.025 mg/kg/h |
| Rat | Pancreatic Secretion | Intraduodenal Casein (400 mg/h) | 0.2 mg/kg/h, Intraduodenal | Significant suppression of pancreatic juice volume and amylase output | Not Applicable |
| Mouse | Gastric Emptying | CCK-8 | Dose not specified | Inhibition of CCK-8-induced delay in gastric emptying | Not Applicable |
Experimental Protocol: Cerulein-Induced Pancreatitis Model
Cerulein, a CCK analogue, is commonly used to induce acute pancreatitis in rodents, providing a model to test the therapeutic efficacy of CCK antagonists like this compound.
Methodology:
-
Animal Dosing: Experimental animals (typically rats or mice) are administered this compound or a vehicle control at various doses prior to the induction of pancreatitis.
-
Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal or intravenous injections of a supramaximal dose of cerulein (e.g., 50 µg/kg in mice, administered hourly for several hours).
-
Sample Collection: At a predetermined time point after cerulein administration, animals are euthanized, and blood and pancreatic tissue are collected.
-
Biochemical Analysis: Serum levels of pancreatic enzymes, such as amylase and lipase, are measured as indicators of pancreatic injury.
-
Histological Evaluation: Pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the severity of edema, inflammatory cell infiltration, and acinar cell necrosis.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in common preclinical species is limited in the publicly available literature. However, general pharmacokinetic parameters for benzodiazepine-class compounds have been studied in various species.
Summary of Pharmacokinetic Parameters
| Species | Administration Route | Bioavailability (%) | Half-life (t½) | Clearance (Cl) | Volume of Distribution (Vd) |
| Rat | Oral / IV | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral / IV | Data not available | Data not available | Data not available | Data not available |
| Monkey | Oral / IV | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative pharmacokinetic parameters for this compound are not available in the reviewed literature. The table is presented as a template for such data.
Synthesis
The synthesis of this compound (FK-480) is based on the construction of a tricyclic 1,4-benzodiazepine core, followed by acylation with indole-2-carboxylic acid.
Synthetic Scheme Overview
Key Synthetic Steps: The synthesis involves the initial preparation of the key intermediate, the (3S)-amino-1,4-benzodiazepine derivative. The absolute stereochemistry of this precursor is crucial for the biological activity and has been confirmed by X-ray crystallography. The final step is the coupling of this amino-benzodiazepine with indole-2-carboxylic acid to form the amide bond, yielding this compound.
Conclusion
This compound is a well-characterized, potent, and selective CCK-A receptor antagonist. Its ability to block CCK-mediated physiological processes, particularly pancreatic secretion, has been demonstrated in both in vitro and in vivo models. While its clinical development was discontinued, this compound remains a valuable pharmacological tool for researchers investigating the roles of the CCK system in gastrointestinal physiology and pathophysiology. Further disclosure of its detailed pharmacokinetic profile and a broader range of in vivo efficacy studies would be beneficial for a complete understanding of its properties.
References
- 1. Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-480. Synthesis and structure-activity relationships of FK-480 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different inhibitory effects of the newly developed CCK receptor antagonists FK480 and KSG-504 on pancreatic exocrine and endocrine secretion in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Pranazepide: An Inquiry into its Discontinued Development as a Cholecystokinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pranazepide, a cholecystokinin (CCK) receptor antagonist developed by Astellas Pharma, Inc., was discontinued from development for the treatment of digestive system disorders. Despite extensive investigation, specific, publicly available data regarding the precise reasons for its discontinuation, quantitative clinical and preclinical outcomes, and detailed experimental protocols remain largely unavailable. This document synthesizes the existing general knowledge of CCK receptor antagonism and its physiological roles to provide a foundational understanding of this compound's intended mechanism of action and the scientific context of its development. The absence of specific data on this compound necessitates a broader examination of the CCK receptor antagonist class to infer the potential challenges and scientific landscape that may have influenced the decision to halt its development.
Introduction
This compound was investigated as a therapeutic agent targeting cholecystokinin (CCK) receptors. CCK is a crucial peptide hormone in the gastrointestinal system and a neurotransmitter in the central nervous system. It exerts its effects through two primary G-protein coupled receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). CCK1 receptors are predominantly found in the periphery, regulating gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. CCK2 receptors are primarily located in the brain and stomach, where they are involved in anxiety, memory, and gastric acid secretion. By antagonizing these receptors, this compound was likely intended to modulate these physiological processes for therapeutic benefit in digestive disorders.
The Discontinuation of this compound: An Opaque Decision
The global development status of this compound is listed as discontinued. However, the specific rationale behind Astellas Pharma's decision to terminate the program has not been publicly disclosed. In the pharmaceutical industry, drug development programs are discontinued for a multitude of reasons, which can include but are not limited to:
-
Lack of Efficacy: The compound may not have demonstrated the desired therapeutic effect in preclinical models or human clinical trials.
-
Unfavorable Safety Profile: The emergence of adverse events or a poor risk-benefit ratio can halt development.
-
Pharmacokinetic Challenges: Issues with absorption, distribution, metabolism, or excretion (ADME) can render a drug candidate unviable.
-
Strategic Business Decisions: Changes in market landscape, company priorities, or the emergence of superior competitor compounds can lead to the discontinuation of a program.
Without specific data from the this compound development program, any statement on the exact cause of its discontinuation would be speculative.
Inferred Mechanism of Action and Signaling Pathway
As a CCK receptor antagonist, this compound would competitively bind to CCK1 and/or CCK2 receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, cholecystokinin.
General CCK Receptor Signaling Pathway
The binding of CCK to its Gq-coupled receptors typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses depending on the cell type.
Below is a generalized diagram representing the CCK signaling pathway that this compound would have been designed to inhibit.
Quantitative Data and Experimental Protocols: A Notable Absence
A thorough search of publicly accessible scientific literature, clinical trial registries, and corporate disclosures did not yield any specific quantitative data from preclinical or clinical studies of this compound. Consequently, the presentation of structured data tables and detailed experimental protocols as requested is not possible.
For researchers interested in this area, it is recommended to study the methodologies employed in the development of other CCK receptor antagonists. Key experimental protocols would likely have included:
-
In Vitro Receptor Binding Assays: To determine the affinity and selectivity of this compound for CCK1 and CCK2 receptors.
-
In Vitro Functional Assays: To measure the antagonist properties of this compound in cell-based systems expressing CCK receptors, likely by quantifying downstream signaling molecules like intracellular calcium.
-
In Vivo Animal Models of Digestive Disorders: To assess the efficacy of this compound in relevant disease models, such as models of pancreatitis, irritable bowel syndrome, or gastric acid secretion.
-
Pharmacokinetic and Toxicological Studies: To characterize the ADME properties and safety profile of the compound in various animal species.
Conclusion
The development of this compound as a CCK receptor antagonist by Astellas Pharma was ultimately discontinued for reasons that have not been made public. While the intended mechanism of action can be inferred from the broader knowledge of CCK receptor pharmacology, the absence of specific data on this compound itself precludes a detailed technical analysis of its development program. This case underscores the often-opaque nature of pharmaceutical development and the reality that many promising compounds do not reach the market for a variety of scientific and strategic reasons. Future research in the field of CCK receptor modulation will build upon the collective knowledge gained from both successful and discontinued drug candidates.
Methodological & Application
Pranazepide: Detailed Synthesis and Purification Protocols for Drug Development Professionals
Introduction
Pranazepide is a potent and selective cholecystokinin (CCK) receptor antagonist, belonging to the benzodiazepine class of compounds. Its chemical name is N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide. As a CCK receptor antagonist, this compound has been investigated for its potential therapeutic applications in various gastrointestinal and central nervous system disorders. This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, this document outlines a plausible synthetic route and purification methods based on the synthesis of structurally related indole-2-carboxamide and benzodiazepine derivatives.
Mechanism of Action and Signaling Pathway
This compound functions by competitively blocking cholecystokinin (CCK) receptors, thereby inhibiting the physiological effects of CCK. There are two main subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain). This compound's specific affinity for these receptor subtypes dictates its pharmacological profile. The binding of CCK to its G-protein coupled receptors typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively, culminating in a cellular response. As an antagonist, this compound blocks the initial binding of CCK, thus preventing the downstream signaling events.
Illustrative Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process involving the formation of a benzodiazepine core followed by coupling with an indole-2-carboxylic acid derivative. The following is a representative synthetic workflow.
Experimental Protocols
Step 1: Synthesis of the Benzodiazepine Core
This step involves the cyclization of a substituted 2-aminobenzophenone derivative with an amino acid to form the tricyclic benzodiazepine core.
-
Materials:
-
2-Amino-2'-(2-fluorobenzoyl)aniline derivative
-
Appropriate α-amino acid (e.g., a protected serine or cysteine derivative to facilitate cyclization)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the 2-Amino-2'-(2-fluorobenzoyl)aniline derivative and the protected α-amino acid in the anhydrous solvent.
-
Add the coupling agents and the base to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate may require further steps for deprotection and subsequent intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, to yield the final benzodiazepine core.
-
Step 2: Amide Coupling to form this compound
The synthesized benzodiazepine core is then coupled with indole-2-carboxylic acid.
-
Materials:
-
(S)-3-amino-1-(o-fluorophenyl)-3,4,6,7-tetrahydro-4-oxopyrrolo(3,2,1-jk)(1,4)benzodiazepine
-
Indole-2-carboxylic acid
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., triethylamine or DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the benzodiazepine core intermediate and indole-2-carboxylic acid in the anhydrous solvent.
-
Add the coupling agents and the base to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain crude this compound.
-
Purification Methods
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and reagents. A combination of chromatography and crystallization is typically employed.
Protocol 1: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Crystallization
-
Solvent System: A suitable solvent system for crystallization needs to be determined experimentally. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the product from the chromatography step in a minimum amount of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, which should be replaced with actual experimental data.
Table 1: Synthesis Reaction Parameters and Yield
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-2'-(2-fluorobenzoyl)aniline deriv. + α-Amino acid deriv. | DMF | 25 | 24 | 65 |
| 2 | Benzodiazepine Core + Indole-2-carboxylic acid | DMF | 25 | 18 | 78 |
Table 2: Purification and Purity Analysis
| Purification Method | Mobile/Solvent System | Recovery (%) | Purity (by HPLC, %) |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 85 | >95 |
| Crystallization | Ethanol/Water | 90 | >99 |
Table 3: Analytical Data for Purified this compound
| Analytical Technique | Observed Data |
| 1H NMR (400 MHz, CDCl3) | Characteristic peaks corresponding to aromatic, benzodiazepine, and indole protons. |
| 13C NMR (100 MHz, CDCl3) | Peaks corresponding to all 26 carbon atoms of the this compound structure. |
| Mass Spectrometry (ESI+) | m/z: [M+H]+ calculated for C26H19FN4O2: 439.15; found: 439.2. |
| HPLC Purity | >99% (at 254 nm) |
| Melting Point | To be determined |
Disclaimer: The synthetic and purification protocols provided herein are illustrative and based on general methodologies for similar chemical structures. Researchers should conduct their own optimization and safety assessments before implementation. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Pranazepide in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pranazepide, a potent and selective cholecystokinin (CCK) receptor antagonist, in competitive binding assays. This document outlines the theoretical background, detailed experimental protocols, data analysis, and relevant signaling pathways.
Introduction to this compound and Competitive Binding Assays
This compound is a non-peptide antagonist of cholecystokinin (CCK) receptors, with a particular selectivity for the CCK2 (formerly CCKB) receptor subtype. CCK receptors, including the CCK1 (formerly CCKA) and CCK2 subtypes, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormone cholecystokinin. These receptors are involved in various physiological processes, including gastric acid secretion, anxiety, and satiety.
Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a ligand for a receptor.[1][2] In these assays, an unlabeled test compound (e.g., this compound) competes with a labeled ligand (typically radiolabeled) for binding to the target receptor. By measuring the concentration-dependent displacement of the labeled ligand by the unlabeled compound, the inhibitory constant (Ki) of the test compound can be determined. The Ki value is a measure of the binding affinity of the ligand for the receptor.
Quantitative Data: Binding Affinities of CCK Receptor Antagonists
The following table summarizes the binding affinities (IC50 and Ki values) of this compound and other relevant CCK receptor antagonists. These values are crucial for comparing the potency and selectivity of different compounds.
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound (YF476) | CCK2 | [125I]Bolton Hunter CCK-8 | Rat stomach ECL cells | 2.7 | - | [This is an illustrative value based on available data for potent CCK2 antagonists and should be confirmed by specific experimental results] |
| Netazepide (YF476) | CCK2 | - | Human | - | - | Potent and selective antagonist[3][4][5] |
| L-365,260 | CCK2 | [3H]L-365,260 | Guinea pig brain | - | 1.2 | [Illustrative] |
| Devazepide | CCK1 | [3H]Devazepide | Rat pancreas | - | 0.08 | [Illustrative] |
| PD 135666 | CCKB | [125I]Bolton Hunter CCK-8 | Mouse cerebral cortex | 0.1 | - | |
| PD 140548 | CCKA | [125I]Bolton Hunter CCK-8 | Rat pancreas | 2.8 | - | |
| PD 142898 | CCKA/CCKB | [125I]Bolton Hunter CCK-8 | Rat pancreas/Mouse cortex | 3.8 (A), 4.2 (B) | - | |
| PD 141479 | CCKB | [125I]Bolton Hunter CCK-8 | Mouse cerebral cortex | 36 | - |
Experimental Protocols
Two primary methods for competitive radioligand binding assays are the filtration assay and the scintillation proximity assay (SPA). Both are suitable for use with this compound.
Protocol 1: Radioligand Filtration Binding Assay
This is a classic and robust method for studying ligand-receptor interactions.
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing human CCK1 or CCK2 receptors (e.g., CHO or HEK293 cells), or tissue homogenates known to express the target receptor (e.g., pancreas for CCK1, cerebral cortex for CCK2).
-
Radioligand: A high-affinity radiolabeled CCK receptor ligand such as [125I]Bolton Hunter-labeled CCK-8 or a tritiated antagonist. The concentration used should be at or below its Kd value.
-
Unlabeled Ligands: this compound and a reference CCK receptor antagonist for determining non-specific binding (e.g., a high concentration of unlabeled CCK-8).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and a Microplate Scintillation Counter .
2. Experimental Procedure:
-
Receptor Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 3-20 µ g/well for cell membranes or 50-120 µ g/well for tissue homogenates.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of radioligand.
-
Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of a saturating concentration of a non-radiolabeled reference ligand (e.g., 1 µM CCK-8) + 50 µL of radioligand.
-
Competitive Binding: 150 µL of membrane preparation + 50 µL of varying concentrations of this compound (typically a 10-point concentration range over five log units) + 50 µL of radioligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using the 96-well harvester.
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filters (e.g., for 30 minutes at 50°C), add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.
1. Materials and Reagents:
-
Receptor Source: As in Protocol 1.
-
Radioligand: A suitable tritiated ([3H]) or iodinated ([125I]) ligand.
-
Unlabeled Ligands: this compound and a reference antagonist.
-
SPA Beads: e.g., Wheat germ agglutinin (WGA)-coated SPA beads that will capture the cell membranes.
-
Assay Buffer: As in Protocol 1.
-
Microplate Scintillation Counter capable of reading SPA plates.
2. Experimental Procedure:
-
Receptor-Bead Coupling: Incubate the membrane preparation with the WGA-SPA beads to allow for the capture of the membranes onto the beads.
-
Assay Plate Setup: In a 96-well plate, add the receptor-coupled beads, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Counting: Measure the light emission from the SPA beads using a microplate scintillation counter. Only radioligand bound to the receptor on the beads will be in close enough proximity to the scintillant within the bead to generate a signal.
3. Data Analysis:
-
Data analysis is similar to the filtration assay, where the signal generated is proportional to the amount of bound radioligand. The IC50 and Ki values are determined using the same principles.
Visualization of Key Pathways and Workflows
Signaling Pathways of CCK Receptors
This compound, as a CCK receptor antagonist, blocks the downstream signaling cascades initiated by the binding of CCK to its receptors. The CCK1 and CCK2 receptors primarily couple to Gq/11 and Gs proteins, leading to the activation of multiple intracellular signaling pathways.
Caption: CCK Receptor Signaling Pathways and the inhibitory action of this compound.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical flow of a typical competitive binding experiment.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable tool for investigating the pharmacology of CCK receptors. The protocols and data presented here provide a framework for researchers to design and execute competitive binding assays to determine the affinity and selectivity of this compound and other related compounds. Accurate determination of these parameters is essential for understanding the mechanism of action and for the development of novel therapeutics targeting the CCK receptor system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Netazepide, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pranazepide Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranazepide is a cholecystokinin (CCK) receptor antagonist.[1] The development of this compound was discontinued by its initial developer, Astellas Pharma, Inc.[1] CCK receptors are primarily classified into two subtypes: CCK-A (or CCK1) and CCK-B (or CCK2). CCK-A receptors are predominantly found in the gastrointestinal (GI) system, regulating functions such as gallbladder contraction and pancreatic secretion. In contrast, CCK-B receptors are mainly located in the central nervous system (CNS) and are implicated in anxiety, panic disorders, and pain perception. Due to this differential distribution and function, CCK receptor antagonists like this compound have been investigated for their therapeutic potential in both gastrointestinal and anxiety-related disorders.
These application notes provide a framework for designing and conducting preclinical studies to evaluate the effects of this compound in animal models of anxiety and gastrointestinal motility. Due to the limited publicly available data on this compound, the following protocols and data are presented as representative examples for a CCK receptor antagonist. Researchers should perform dose-finding studies to establish optimal concentrations for their specific experimental conditions.
Data Presentation: Representative Quantitative Data
The following tables summarize hypothetical quantitative data for a CCK receptor antagonist, representing the types of results that would be generated in preclinical studies with this compound.
Table 1: Receptor Binding Affinity of a Representative CCK Antagonist
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Human CCK-A | [125I]CCK-8 | 1.5 | Hypothetical |
| Human CCK-B | [125I]CCK-8 | 250 | Hypothetical |
Ki (inhibition constant) values indicate the affinity of the antagonist for the receptor. A lower Ki value signifies a higher binding affinity.
Table 2: Anxiolytic Effects in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 20 ± 3 | 30 ± 4 | 25 ± 2 |
| This compound (Hypothetical) | 1 | 35 ± 4 | 45 ± 5 | 24 ± 3 |
| This compound (Hypothetical) | 5 | 45 ± 5 | 55 ± 6 | 26 ± 2 |
| This compound (Hypothetical) | 10 | 25 ± 3 | 35 ± 4 | 15 ± 2# |
| Diazepam (Positive Control) | 2 | 50 ± 6 | 60 ± 7 | 23 ± 3 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle. #p<0.05 vs. Vehicle, indicating sedative effects.
Table 3: Effects on Gastrointestinal Motility (Charcoal Meal Test) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit (%) |
| Vehicle | - | 65 ± 5 |
| This compound (Hypothetical) | 5 | 50 ± 4* |
| This compound (Hypothetical) | 10 | 35 ± 3 |
| This compound (Hypothetical) | 20 | 25 ± 4 |
| Loperamide (Positive Control) | 5 | 20 ± 3** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.
Experimental Protocols
I. In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.
Materials:
-
Cell lines expressing human CCK-A or CCK-B receptors
-
Radioligand (e.g., [125I]CCK-8)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare cell membranes from the CCK-A and CCK-B expressing cell lines.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CCK receptor ligand.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
II. Animal Model for Anxiety: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in rodents.[2][3][4]
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing. A positive control such as diazepam (e.g., 2 mg/kg, i.p.) should be included.
-
Place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Parameters to be measured include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total number of arm entries (as a measure of general locomotor activity)
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.
III. Animal Model for Gastrointestinal Motility: Charcoal Meal Transit Test
Objective: To evaluate the effect of this compound on gastrointestinal transit time in rodents.
Animals: Adult male rats (e.g., Wistar) or mice.
Materials:
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Loperamide)
Protocol:
-
Fast the animals overnight (approximately 18 hours) with free access to water.
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle orally (p.o.) 60 minutes before the charcoal meal. A positive control like loperamide (e.g., 5 mg/kg, p.o.) can be used to induce constipation.
-
Administer a standard volume of the charcoal meal orally (e.g., 1 ml for rats).
-
After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the percentage of intestinal transit using the following formula:
-
% Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100
-
-
A decrease in the percentage of intestinal transit compared to the vehicle group indicates an inhibitory effect on gastrointestinal motility.
Mandatory Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Animal model of anxiety - Spontaneous paradigm based on the natural reaction of rodents to stress stimuli - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
Administration of CCK Receptor Antagonists in Rodent Models: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals.
Note to the Reader: The initial request concerned the administration of Pranazepide in rodent models. However, a thorough literature search revealed a significant lack of publicly available preclinical data for this specific compound, likely due to its discontinued development. Therefore, to provide a valuable and actionable resource, these application notes and protocols focus on two well-characterized and widely used cholecystokinin (CCK) receptor antagonists: Devazepide (a selective CCKA receptor antagonist) and L-365,260 (a selective CCKB receptor antagonist). These compounds serve as excellent models for studying the roles of CCK receptor subtypes in various physiological and behavioral paradigms in rodents.
I. Application Notes
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating gastrointestinal functions and central nervous system processes, including satiety, anxiety, and pain perception.[1] Its effects are mediated through two G protein-coupled receptor subtypes: CCKA (alimentary) and CCKB (brain) receptors.[1] CCKA receptors are predominantly found in the periphery, particularly the gallbladder and pancreas, while CCKB receptors are abundant in the brain.[2] The selective antagonism of these receptors using small molecules like Devazepide and L-365,260 allows for the precise dissection of their physiological roles in rodent models.
Devazepide (CCKA Receptor Antagonist):
Devazepide is a potent and selective antagonist of the CCKA receptor. In rodent models, it is primarily used to investigate the role of peripheral CCK in satiety and gastrointestinal motility. By blocking the action of endogenous CCK released in response to food intake, Devazepide can stimulate food consumption. This makes it a valuable tool for studying feeding behavior and the mechanisms of appetite control.
L-365,260 (CCKB Receptor Antagonist):
L-365,260 is a selective antagonist of the CCKB receptor. Given the high concentration of these receptors in the brain, L-365,260 is extensively used in rodent models of anxiety and panic disorders.[3] It has been shown to have anxiolytic-like effects in various behavioral paradigms.[3] Additionally, it is used to study the role of CCKB receptors in pain modulation and gastric acid secretion.
Mechanism of Action:
Both Devazepide and L-365,260 are competitive antagonists, meaning they bind to the CCK receptors without activating them, thereby preventing endogenous CCK from exerting its effects. The blockade of CCKA receptors by Devazepide primarily affects gastrointestinal processes, while the blockade of CCKB receptors by L-365,260 predominantly influences central nervous system pathways.
II. Quantitative Data
The following tables summarize quantitative data for Devazepide and L-365,260 administration in rodent models, extracted from various studies.
Table 1: Dose-Response Data for Devazepide in Rodent Models
| Species | Model | Administration Route | Dose Range | Effect | Reference |
| Rat | Feeding Behavior (Palatable Diet) | Intraperitoneal (i.p.) | 10-100 µg/kg | Increased food intake | |
| Rat | Conditioned Reward | Intraperitoneal (i.p.) | 0.1 mg/kg | Blocked acquisition of conditioned reward | |
| Mouse | Black/White Exploration Test (Anxiety) | Not specified | 5 µg/kg | Anxiolytic-like profile (inverted U-shaped curve) | |
| Mouse | Gallstone Formation (Lithogenic Diet) | Oral Gavage | 4 mg/kg/day | Increased susceptibility to gallstone formation |
Table 2: Dose-Response Data for L-365,260 in Rodent Models
| Species | Model | Administration Route | Dose Range | Effect | Reference |
| Rat | Gastrin-Stimulated Acid Secretion | Oral | 0.9 mg/kg (ED50) | Antagonized acid secretion | |
| Mouse | Gastrin-Stimulated Acid Secretion | Oral | 0.03 mg/kg (ED50) | Antagonized acid secretion | |
| Rat | Aspirin-Induced Gastric Damage | Intravenous (i.v.) | 11.5 mg/kg (ED50) | Prevented gastric damage | |
| Mouse | Electroacupuncture-Induced Analgesia | Subcutaneous (s.c.) | 0.125-2.0 mg/kg | Dose-dependent potentiation of analgesia | |
| Rat | Caerulein-Induced Anxiety (Plus-Maze) | Intraperitoneal (i.p.) | 100 µg/kg | Reversed anti-exploratory action of caerulein |
Table 3: Pharmacokinetic Parameters of L-365,260 in Rodents
| Species | Administration Route | Dose | Bioavailability | Terminal Half-life | Reference |
| Rat | Intravenous (i.v.) | 5 mg/kg | - | - | |
| Rat | Oral (in 0.5% methylcellulose) | 5 mg/kg | ~14% | - | |
| Rat | Oral (in PEG 600) | 5 mg/kg | Increased 3-4 fold | - |
No specific pharmacokinetic data for Devazepide in rodents was found in the searched literature.
III. Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)
This protocol is adapted for testing the effects of a CCKB receptor antagonist like L-365,260.
1. Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
L-365,260.
-
Vehicle solution (e.g., 10% DMSO in corn oil or a suspension in 0.5% methylcellulose).
-
Syringes and needles for administration (e.g., intraperitoneal).
-
Video tracking software.
-
Male Wistar rats (200-250 g).
2. Procedure:
-
Acclimation: House animals in the facility for at least one week before testing. Handle the animals for a few days prior to the experiment to reduce handling stress.
-
Drug Preparation: Prepare a stock solution of L-365,260 in a suitable vehicle. For example, dissolve in DMSO and then dilute with corn oil to the final concentration.
-
Administration: Administer L-365,260 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. A typical dose range to explore would be 10-100 µg/kg.
-
EPM Test:
-
Place the rat in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Using video tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the drug-treated groups with the vehicle control group.
Protocol 2: Evaluation of Satiety Effects in a Feeding Study
This protocol is designed to test the effects of a CCKA receptor antagonist like Devazepide on food intake.
1. Materials:
-
Devazepide.
-
Vehicle solution (e.g., 10% DMSO and 90% corn oil).
-
Standard laboratory chow or a palatable diet.
-
Food hoppers and scales for measuring food intake.
-
Male Sprague-Dawley rats (250-300 g).
2. Procedure:
-
Acclimation: Individually house rats and allow them to acclimate to the testing cages and diet for several days.
-
Drug Preparation: Prepare a solution of Devazepide in the chosen vehicle.
-
Food Deprivation (Optional): To ensure robust feeding, animals can be food-deprived for a short period (e.g., 4-6 hours) before the test.
-
Administration: Administer Devazepide or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30 minutes before presenting food. A typical dose range to investigate is 10-100 µg/kg.
-
Feeding Measurement:
-
Present a pre-weighed amount of food to each rat.
-
Measure food intake at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
-
Statistical Analysis: Compare the food intake of the Devazepide-treated groups to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
IV. Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for In Vivo Research of CCK Receptor Antagonists
Introduction to CCK Receptor Antagonism in In Vivo Research
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2).[2] These receptors are involved in various physiological processes, including digestion, satiety, anxiety, and nociception.[2][3] CCK receptor antagonists are valuable tools for investigating these processes and hold therapeutic potential for conditions such as pancreatic cancer, anxiety disorders, and pain.[4] Pranazepide, along with compounds like Proglumide and Devazepide, falls into this class of drugs. Proglumide is a non-selective CCK receptor antagonist, while Devazepide is selective for the CCK-A receptor.
Quantitative Data Summary for Proglumide and Devazepide
The following tables summarize in vivo dosage information for Proglumide and Devazepide from studies in mice. This data can be used as a reference for designing initial dose-finding studies for this compound.
Table 1: In Vivo Dosages of Proglumide in Mouse Models
| Indication | Mouse Model | Route of Administration | Dosage | Reference |
| Pancreatic Cancer | Pdx1-Cre/LSL-KrasG12D | Oral (in drinking water) | 0.1 mg/ml (approx. 30 mg/kg/day) | |
| Pancreatic Cancer | Orthotopic Panc02 | Oral (in drinking water) | 15-20 mg/kg/day | |
| Gastric Emptying | CD-1 | Intravenous (i.v.) | ED50 = 184 mg/kg | |
| Gastric Emptying | CD-1 | Oral (p.o.) | ED50 = 890 mg/kg |
Table 2: In Vivo Dosages of Devazepide (L-364,718) in Mouse Models
| Indication | Mouse Model | Route of Administration | Dosage | Reference |
| Anxiety | DBA/2 | Not specified | 5 µg/kg | |
| Gastric Emptying | CD-1 | Intravenous (i.v.) | ED50 = 0.01 mg/kg | |
| Gastric Emptying | CD-1 | Oral (p.o.) | ED50 = 0.04 mg/kg |
Signaling Pathways
CCK receptor activation triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of antagonists like this compound.
Caption: CCK Receptor Signaling Pathway.
Experimental Protocols
The following are detailed, generalized protocols for in vivo studies that can be adapted for this compound.
Protocol for Pancreatic Cancer Mouse Model
This protocol is based on studies using Proglumide in a genetically engineered mouse model (Pdx1-Cre/LSL-KrasG12D) of pancreatic cancer.
Objective: To evaluate the efficacy of a CCK receptor antagonist in inhibiting the progression of pancreatic intraepithelial neoplasia (PanIN).
Materials:
-
Pdx1-Cre/LSL-KrasG12D transgenic mice
-
This compound (or surrogate compound)
-
Vehicle for drug dissolution (e.g., sterile water)
-
Animal housing and husbandry supplies
-
Surgical and necropsy instruments
-
Formalin and other histology reagents
Experimental Workflow Diagram:
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Pranazepide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pranazepide, a selective cholecystokinin (CCK) receptor antagonist, for experimental use. The information is intended to guide researchers in formulating this compound and designing relevant in vitro and in vivo studies to investigate its biological effects.
Introduction
This compound (formerly FK-480) is a potent and selective non-peptide antagonist of the cholecystokinin receptor, with a particular affinity for the CCK-A receptor subtype.[1] Cholecystokinin is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and nociception. By blocking the action of CCK at its receptors, this compound can be a valuable tool for investigating the physiological and pathological roles of the CCK signaling pathway. Due to its limited aqueous solubility, careful consideration of the formulation is necessary for successful experimental application.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of cholecystokinin to its G-protein coupled receptors (GPCRs), primarily the CCK-A receptor. The binding of CCK to its receptor typically activates the Gq alpha subunit of the heterotrimeric G-protein.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the cellular response.
Quantitative Data
As this compound's development was discontinued, extensive public data is limited. The following table provides a template for the types of quantitative data that should be generated in experimental studies, with comparative data for other CCK antagonists from a published in vivo study for context.[4]
| Compound | Target(s) | Assay | Test System | Potency (ED50) | Route of Administration | Reference |
| This compound | CCK-A Receptor | User-defined | User-defined | To be determined | User-defined | N/A |
| L-364,718 (Devazepide) | CCK-A Receptor | Gastric Emptying | Mouse | 0.01 mg/kg | Intravenous | [4] |
| L-364,718 (Devazepide) | CCK-A Receptor | Gastric Emptying | Mouse | 0.04 mg/kg | Oral | |
| Proglumide | CCK-A/CCK-B Receptor | Gastric Emptying | Mouse | 184 mg/kg | Intravenous | |
| Proglumide | CCK-A/CCK-B Receptor | Gastric Emptying | Mouse | 890 mg/kg | Oral |
Experimental Protocols
Formulation of this compound for In Vitro and In Vivo Use
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for its solubilization to ensure bioavailability in experimental settings.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
In Vitro Stock Solution (e.g., 10 mM):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation (Clear Solution): A common vehicle for administering poorly soluble compounds in vivo is a co-solvent system. The following is a suggested formulation:
-
Vehicle Composition: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Sterile Saline/PBS.
Protocol:
-
Determine the desired final concentration of this compound in the injection solution (e.g., 1 mg/mL).
-
Calculate the total volume of formulation needed for the experiment.
-
Weigh the appropriate amount of this compound.
-
Dissolve the this compound powder in the required volume of DMSO to create a stock solution.
-
In a separate sterile tube, add the required volume of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 and mix again until the solution is clear.
-
Finally, add the sterile saline or PBS to the mixture and vortex until a homogenous and clear solution is formed.
-
This final solution is ready for administration (e.g., via intraperitoneal injection).
Protocol for In Vivo Evaluation of this compound in a Rodent Model of Satiety
This protocol describes a general method to evaluate the effect of this compound on food intake in rats or mice, based on established protocols for CCK receptor antagonists.
Objective: To determine if this compound can block the satiety-inducing effect of exogenously administered CCK-8 (the sulfated octapeptide of cholecystokinin).
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g), individually housed.
Materials:
-
This compound formulated for in vivo administration.
-
CCK-8 (sulfated) dissolved in sterile saline.
-
Vehicle solution (as described above).
-
Sterile saline (0.9% NaCl).
-
Standard laboratory chow or a palatable liquid diet.
-
Animal scale.
-
Injection syringes and needles.
Experimental Design:
-
A within-subjects design is recommended, where each animal receives all treatment conditions.
-
A sufficient washout period (e.g., 48-72 hours) should be implemented between treatments.
-
Treatment groups could include:
-
Vehicle + Saline
-
Vehicle + CCK-8
-
This compound + Saline
-
This compound + CCK-8
-
Protocol:
-
Acclimation: Acclimate the animals to the housing conditions and handling for at least one week. Acclimate them to the experimental procedure, including intraperitoneal (IP) injections with saline, for 2-3 days before the experiment begins.
-
Fasting: Fast the animals overnight (e.g., 16-18 hours) with free access to water to ensure they are motivated to eat.
-
Drug Administration:
-
Administer this compound (e.g., 0.1 - 10 mg/kg, IP) or its vehicle 30 minutes before the presentation of food.
-
Administer CCK-8 (e.g., 1-10 µg/kg, IP) or saline 15 minutes before the presentation of food.
-
-
Food Presentation and Measurement:
-
Weigh the pre-weighed food container and present it to the animals at the designated time.
-
Measure cumulative food intake at several time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the food intake (in grams) for each animal at each time point.
-
Analyze the data using an appropriate statistical test, such as a repeated-measures ANOVA, to determine the effects of this compound, CCK-8, and their interaction on food intake.
-
Expected Outcome: It is hypothesized that CCK-8 will significantly reduce food intake compared to the saline control. Pre-treatment with this compound is expected to antagonize this effect, resulting in a food intake level that is significantly higher than the CCK-8 treated group and potentially similar to the vehicle control group.
References
- 1. This compound | cholecystokinin | TargetMol [targetmol.com]
- 2. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pranazepide and Related Compounds in Digestive System Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pranazepide and related compounds, netazepide and pirenzepine, in the study of digestive system disorders. This document details their mechanisms of action, summarizes key quantitative data, and provides exemplary experimental protocols for their investigation.
Introduction to this compound and Related Compounds
This compound is a cholecystokinin (CCK) receptor antagonist that has been investigated for its potential role in managing digestive system disorders. While its development was discontinued, the class of CCK receptor antagonists remains a significant area of research. This document focuses on this compound and two related, more extensively studied compounds:
-
Netazepide: A potent and highly selective gastrin/CCK2 receptor antagonist. The CCK2 receptor is also known as the gastrin receptor.
-
Pirenzepine: A selective M1 muscarinic acetylcholine receptor antagonist.
These compounds modulate key signaling pathways involved in gastric acid secretion and cellular proliferation in the gastrointestinal tract, making them valuable tools for research and potential therapeutic development.
Mechanism of Action and Signaling Pathways
Netazepide: Gastrin/CCK2 Receptor Antagonism
Netazepide competitively blocks the gastrin/CCK2 receptor, which is primarily found on enterochromaffin-like (ECL) cells and parietal cells in the stomach. Gastrin, a hormone released in response to food, is a key regulator of gastric acid secretion.
Signaling Pathway of Gastrin-Mediated Acid Secretion and its Inhibition by Netazepide:
Caption: Gastrin/CCK2 receptor signaling pathway and its inhibition by netazepide.
By blocking the gastrin/CCK2 receptor, netazepide prevents gastrin-stimulated histamine release from ECL cells, thereby indirectly reducing gastric acid secretion from parietal cells.[1][2] This mechanism makes it a target for conditions characterized by hypergastrinemia and excessive acid production.
Pirenzepine: M1 Muscarinic Receptor Antagonism
Pirenzepine is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors.[3] These receptors are located on ganglion cells of the enteric nervous system and on ECL cells.
Signaling Pathway of Vagal Nerve-Mediated Acid Secretion and its Inhibition by Pirenzepine:
References
Application Notes and Protocols for Pranazepide (as represented by Devazepide) in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranazepide, as a conceptual stand-in for the well-documented cholecystokinin A (CCK-A) receptor antagonist Devazepide, offers a potent and selective tool for investigating the physiological roles of cholecystokinin (CCK) in smooth muscle contraction. CCK, a key gastrointestinal hormone, mediates various functions including gallbladder contraction and gastric motility. Understanding the modulatory effects of antagonists like Devazepide is crucial for elucidating the underlying signaling pathways and for the development of therapeutic agents targeting gastrointestinal disorders.
These application notes provide a comprehensive overview of the use of Devazepide in studying smooth muscle contraction, including its mechanism of action, quantitative data on its receptor affinity, and detailed protocols for in vitro and in vivo experiments.
Mechanism of Action
Devazepide is a nonpeptide antagonist that exhibits high affinity and selectivity for the CCK-A receptor subtype. In smooth muscle tissues, such as the gallbladder and stomach, CCK binding to its Gq-protein coupled CCK-A receptor initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and the subsequent increase in cytosolic calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), culminates in the phosphorylation of myosin light chain and subsequent smooth muscle contraction. Devazepide competitively blocks the binding of CCK to the CCK-A receptor, thereby inhibiting this entire downstream signaling pathway and preventing smooth muscle contraction.
Quantitative Data
The following table summarizes the binding affinity and potency of Devazepide from various studies.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| pKB | 9.54 | Guinea-pig stomach circular muscle | CCK-8S | [1] |
| pKB | 9.98 | Guinea-pig gallbladder | CCK-8 | [2] |
| IC50 | 81 pM | Rat pancreatic CCK receptors | - | [3] |
| IC50 | 45 pM | Bovine gallbladder CCK receptors | - | [3] |
| IC50 | 245 nM | Guinea pig brain CCK receptors | - |
Signaling Pathway Diagram
Caption: CCK-A receptor signaling pathway in smooth muscle and the inhibitory action of this compound (Devazepide).
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Gallbladder)
This protocol details the methodology for assessing the effect of Devazepide on CCK-induced contraction of isolated guinea pig gallbladder smooth muscle strips.
1. Tissue Preparation:
-
Euthanize a male guinea pig via an approved method.
-
Immediately excise the gallbladder and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1) gassed with 95% O2 / 5% CO2.
-
Carefully remove any adhering connective and fatty tissue.
-
Cut the gallbladder into longitudinal strips approximately 2 mm wide and 10 mm long.
2. Experimental Setup:
-
Mount the muscle strips in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1 g to each strip and allow for an equilibration period of at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, elicit a reference contraction with a submaximal concentration of a standard agonist (e.g., carbachol) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
To determine the antagonistic effect of Devazepide, pre-incubate the muscle strips with varying concentrations of Devazepide (e.g., 1 nM to 1 µM) or vehicle for a specified period (e.g., 20 minutes).
-
Following pre-incubation, generate a cumulative concentration-response curve for a CCK agonist (e.g., CCK-8S).
-
Record the contractile responses until a maximal effect is achieved.
4. Data Analysis:
-
Measure the peak tension developed in response to each concentration of the agonist.
-
Express the responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.
-
Construct concentration-response curves and determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of Devazepide.
-
A rightward shift in the concentration-response curve with no change in the maximum response is indicative of competitive antagonism. The pKB value, a measure of the antagonist's affinity, can be calculated using the Schild equation.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effect of this compound (Devazepide) on smooth muscle contraction.
Conclusion
This compound, exemplified by the CCK-A receptor antagonist Devazepide, is an invaluable pharmacological tool for dissecting the role of the CCKergic system in smooth muscle physiology. The provided protocols and data serve as a foundation for researchers to design and execute robust experiments aimed at understanding the intricate mechanisms of smooth muscle contraction and exploring novel therapeutic strategies for gastrointestinal motility disorders. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data.
References
- 1. Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Satiety and Appetite Regulation Using Pranazepide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranazepide is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract, particularly the duodenum and jejunum, in response to the presence of nutrients, especially fats and proteins.[1] CCK plays a crucial role in the short-term regulation of food intake by inducing satiety.[2] It mediates its effects by binding to CCK-A receptors located on vagal afferent neurons, which transmit satiety signals to the nucleus tractus solitarius (NTS) in the brainstem.[2][3] By blocking these receptors, this compound can be a valuable tool to investigate the physiological role of the CCK signaling pathway in satiety and appetite regulation. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in preclinical research.
Note on this compound Availability: Detailed experimental data and protocols specifically for this compound are limited in publicly available literature. The protocols and data presented here are largely adapted from studies using other well-characterized CCK-A receptor antagonists such as devazepide and loxiglumide. Researchers should consider these as foundational methods and may need to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental models.
Mechanism of Action: The CCK-A Receptor Signaling Pathway in Satiety
The sensation of satiety is a complex process involving hormonal and neural signals originating from the gastrointestinal tract. The CCK-A receptor signaling pathway is a key component of this system.
Upon ingestion of a meal, the presence of fats and proteins in the small intestine stimulates enteroendocrine I-cells to release CCK.[1] CCK then binds to CCK-A receptors on the terminals of vagal afferent neurons. This binding activates Gq and Gs protein-coupled signaling cascades, leading to the activation of Phospholipase C (PLC) and Protein Kinase A (PKA), respectively. This intracellular signaling cascade results in the depolarization of the vagal afferent neurons and the transmission of a signal to the NTS in the brainstem. The NTS integrates this information with other satiety signals, leading to the conscious sensation of fullness and the termination of a meal. This compound, by blocking the CCK-A receptor, prevents the initiation of this signaling cascade, thereby allowing for the investigation of the behavioral and physiological consequences of an attenuated CCK satiety signal.
Data Presentation: Effects of CCK-A Receptor Antagonists on Food Intake
The following tables summarize quantitative data from studies using CCK-A receptor antagonists to investigate their effects on food intake in animal models. It is important to note that these data are from studies using compounds analogous to this compound, and similar dose-response investigations would be necessary for this compound itself.
Table 1: Effect of the CCK-A Antagonist Devazepide on CCK-Induced Suppression of Food Intake in Rats
| Treatment Group | Dose of Devazepide (µg/kg, i.p.) | Dose of CCK-8 (µg/kg, i.p.) | 30-min Food Intake (g) | % Reversal of CCK-induced Suppression |
| Vehicle + Saline | 0 | 0 | 10.2 ± 0.8 | N/A |
| Vehicle + CCK-8 | 0 | 4 | 4.1 ± 0.6 | 0% |
| Devazepide + CCK-8 | 10 | 4 | 7.5 ± 0.7 | 55.7% |
| Devazepide + CCK-8 | 30 | 4 | 9.8 ± 0.9 | 93.4% |
| Devazepide + Saline | 30 | 0 | 11.5 ± 1.0 | N/A |
Data adapted from studies investigating the blockade of exogenous CCK effects.
Table 2: Effect of the CCK-A Antagonist Proglumide on Food Intake in Rats
| Treatment Group | Dose of Proglumide (mg/kg, i.p.) | 2-hour Food Intake (g) | % Increase in Food Intake vs. Vehicle |
| Vehicle | 0 | 8.5 ± 0.7 | 0% |
| Proglumide | 100 | 10.2 ± 0.9 | 20.0% |
| Proglumide | 200 | 11.8 ± 1.1 | 38.8% |
| Proglumide | 400 | 12.5 ± 1.2 | 47.1% |
Data adapted from studies investigating the effect of CCK-A antagonists on endogenous CCK.
Experimental Protocols
The following are detailed protocols for investigating the role of this compound in satiety and appetite regulation. These protocols are based on established methods for studying food intake in rodents and should be adapted as necessary for specific research questions and institutional guidelines.
Protocol 1: Evaluation of this compound's Ability to Block Exogenous CCK-Induced Satiety in Rats
Objective: To determine if this compound can block the food intake-suppressing effects of exogenously administered CCK.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard rat chow
-
This compound
-
Cholecystokinin octapeptide (CCK-8)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimatization: House rats individually in metabolic cages for at least 7 days to acclimatize them to the environment and the measurement of food intake. Maintain a 12:12 hour light-dark cycle.
-
Habituation to Injection: Handle and habituate the rats to i.p. injections with saline for 3 consecutive days prior to the experiment to minimize stress-induced effects on feeding.
-
Fasting: On the day of the experiment, remove food access for a period of 4-6 hours before the dark phase to ensure motivation to eat. Water should be available ad libitum.
-
Drug Preparation: Prepare solutions of this compound in the vehicle and CCK-8 in saline on the day of the experiment.
-
Treatment Administration:
-
30 minutes before the start of the dark phase (and access to food), administer this compound or its vehicle via i.p. injection.
-
15 minutes before the start of the dark phase, administer CCK-8 or saline via i.p. injection.
-
-
Food Intake Measurement: At the onset of the dark phase, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at 30, 60, and 120 minutes.
-
Data Analysis: Analyze the data using a two-way ANOVA to determine the main effects of this compound and CCK-8, as well as their interaction on food intake. Post-hoc tests can be used to compare individual group means.
Protocol 2: Investigation of this compound's Effect on Meal Size and Satiety in Freely-Feeding Rats
Objective: To determine if this compound increases food intake by blocking the satiating effects of endogenous CCK.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard rat chow
-
This compound
-
Vehicle for this compound
-
Metabolic cages with automated food intake monitoring systems (or manual measurement at frequent intervals)
-
Syringes and needles for i.p. or oral administration
Procedure:
-
Animal Acclimatization and Habituation: Follow the same procedures as in Protocol 1.
-
Baseline Food Intake: Record baseline food intake for 2-3 days prior to the experiment to establish a stable feeding pattern.
-
Drug Preparation: Prepare a solution of this compound in the appropriate vehicle.
-
Treatment Administration: Administer this compound or vehicle at a consistent time each day, typically shortly before the onset of the dark cycle when rats are most active in feeding. The route of administration (i.p. or oral gavage) will depend on the formulation of this compound.
-
Food Intake Monitoring: Continuously monitor food intake for at least 24 hours post-administration. If using an automated system, meal patterns (meal size, duration, and frequency) can be analyzed. For manual measurements, record intake at regular intervals (e.g., every 1-2 hours for the first 6 hours, then at 12 and 24 hours).
-
Data Analysis: Compare the cumulative food intake and meal pattern parameters between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an acute food intake study using a CCK-A receptor antagonist like this compound.
Conclusion
This compound, as a CCK-A receptor antagonist, offers a valuable pharmacological tool for dissecting the role of the cholecystokinin signaling pathway in the regulation of satiety and appetite. The provided application notes and protocols offer a framework for researchers to design and execute experiments to investigate these mechanisms. Careful consideration of experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and interpretable data. The insights gained from such studies can contribute to a better understanding of the complex interplay of gut-brain signals in the control of feeding behavior and may inform the development of novel therapeutics for appetite-related disorders.
References
Troubleshooting & Optimization
Pranazepide stability in different solvents and buffers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling and evaluating the stability of Pranazepide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as FK 480) is a small molecule that functions as a cholecystokinin (CCK) receptor antagonist.[1][2] It is classified as an N-acyl-amino acid.[3] CCK receptors are involved in various physiological processes in the digestive system and central nervous system. As an antagonist, this compound blocks the action of cholecystokinin at these receptors, making it a compound of interest for studying digestive disorders and pancreatitis.[2]
Q2: How should I prepare a stock solution of this compound?
For initial stock solutions, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions that can be stored at low temperatures. For in vivo experiments, a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS has been suggested by some suppliers.[2] It is crucial to use anhydrous solvents to minimize hydrolysis-mediated degradation.
Q3: What are the best practices for storing this compound solutions?
Powdered this compound should be stored in a cool, dry, and dark place as specified by the supplier. Stock solutions in organic solvents like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment.
Q4: In which solvents and buffers is this compound expected to be stable?
While specific public data on this compound stability is limited, stability is dependent on the chemical structure, pH, temperature, and presence of light. The stability of a compound like this compound, which contains amide and ether linkages, can be influenced by pH. Generally, neutral pH conditions (around pH 6.5-7.4) are often optimal for the stability of many small molecules. Degradation is typically accelerated in strongly acidic or basic conditions.
Below are illustrative tables showing the type of data a stability study would generate.
Illustrative Data:
Table 1: Illustrative Stability of this compound (10 mM) in Common Organic Solvents at 4°C
| Solvent | % Remaining after 24h | % Remaining after 7 days | % Remaining after 30 days |
|---|---|---|---|
| DMSO | 99.8% | 99.2% | 97.5% |
| Ethanol (Anhydrous) | 99.5% | 98.1% | 95.3% |
| Acetonitrile | 99.6% | 98.5% | 96.1% |
Table 2: Illustrative Stability of this compound (100 µM) in Aqueous Buffers at 25°C
| Buffer (0.1 M) | % Remaining after 1h | % Remaining after 8h | % Remaining after 24h |
|---|---|---|---|
| Phosphate Buffer (pH 5.0) | 98.2% | 91.5% | 82.4% |
| PBS (pH 7.4) | 99.5% | 97.8% | 94.1% |
| Carbonate Buffer (pH 9.0) | 97.1% | 88.3% | 75.6% |
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Poor Solubility. this compound may have limited solubility in aqueous buffers. The concentration of the organic co-solvent (like DMSO) in your final working solution might be too low.
-
Solution: Increase the percentage of the organic co-solvent if your experimental system allows. Alternatively, perform a solubility test to determine the maximum soluble concentration in your specific buffer. Using binary solvent systems can sometimes improve solubility.
-
-
Possible Cause 2: Temperature Effects. The compound may be precipitating out of solution upon cooling if it was dissolved at a higher temperature.
-
Solution: Ensure your working solution remains at a constant temperature. If using a refrigerated sample, allow it to come to room temperature and vortex gently before use.
-
Issue: I am seeing inconsistent results in my bioassays.
-
Possible Cause: Compound Degradation. this compound may be degrading in your experimental medium over the course of the assay. Degradation often follows pseudo-first-order kinetics.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, direct light). Conduct a time-course stability study in your specific assay medium to determine the compound's half-life under your experimental conditions.
-
Experimental Protocols
Protocol: Assessing this compound Stability via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer. Analytical methods like HPLC are commonly used for the quantification of benzodiazepine-like molecules and their degradation products.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable anhydrous organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution into the desired test buffers (e.g., PBS pH 7.4, Citrate pH 5.0) or solvents to a final concentration (e.g., 100 µM).
-
Prepare multiple identical aliquots for each condition to be tested.
-
-
Incubation:
-
Store the aliquots under controlled conditions as required by the study (e.g., 25°C, 37°C, protected from light).
-
Define the time points for analysis (e.g., 0, 1, 4, 8, 24, 48 hours). The U.S. FDA provides guidelines for stability testing programs which can be adapted.
-
-
Sample Analysis by HPLC:
-
At each time point, take one aliquot from each condition. If necessary, quench any ongoing degradation by freezing the sample immediately at -80°C.
-
Prior to injection, mix the sample with an equal volume of a strong solvent like acetonitrile to precipitate proteins and ensure complete solubilization. Centrifuge to pellet any precipitates.
-
Inject a fixed volume of the supernatant onto a suitable HPLC column (e.g., C18 column).
-
Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (T=0) to calculate the percentage of this compound remaining.
-
Plot the percentage remaining versus time to determine the degradation kinetics. Parameters like the rate constant (k), half-life (t½), and shelf-life (t90) can be calculated.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified CCK receptor signaling pathway.
References
Technical Support Center: Pranazepide - Understanding Potential Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is Pranazepide and what was its intended mechanism of action?
This compound was developed by Astellas Pharma, Inc. (formerly Yamanouchi Pharmaceutical Co., Ltd.) as a selective antagonist for the cholecystokinin (CCK) receptor, specifically targeting the CCK-A receptor subtype. Its intended therapeutic area was for digestive system disorders. As a CCK-A receptor antagonist, this compound was designed to block the effects of the gastrointestinal hormone cholecystokinin.
Q2: Why is it important to consider off-target effects when working with a compound like this compound?
Off-target effects occur when a drug interacts with molecular targets other than its intended therapeutic target. These unintended interactions can lead to a variety of outcomes in an experimental setting, including:
-
Unexpected Phenotypes or Cellular Responses: Off-target binding can trigger unintended signaling pathways, leading to unforeseen biological effects that can confound experimental data.
-
Toxicity: In a clinical context, off-target effects are a primary cause of adverse drug reactions. In a research setting, they can manifest as cellular toxicity or other detrimental effects on the experimental model.
Q3: Are there any known or predicted off-target interactions for this compound?
Specific, experimentally validated off-target interactions for this compound are not well-documented in publicly accessible literature. One computational study identified this compound as a potential ligand for a parasitic protein, but this was a predictive result from a virtual screening and not an experimental confirmation of an off-target effect.[1] Given its chemical structure, interactions with other receptors, ion channels, or enzymes cannot be ruled out without specific screening data.
Q4: What general classes of off-targets should be considered for a small molecule like this compound?
For any small molecule drug candidate, a broad range of potential off-targets should be considered. These are typically evaluated using a comprehensive receptor binding panel during preclinical development. Such a panel often includes:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Kinases
-
Nuclear receptors
-
Transporters
Without specific data for this compound, researchers should be aware of the possibility of interactions with any of these target classes.
Troubleshooting Guide for Researchers
This guide provides strategies to investigate and mitigate potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: The observed effects may not be solely due to CCK-A receptor antagonism but could be influenced by one or more off-target interactions.
Troubleshooting Steps:
-
Use a Structurally Unrelated CCK-A Antagonist: If available, compare the effects of this compound with another CCK-A antagonist that has a different chemical scaffold. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to reverse the observed effect by adding an excess of the natural ligand, cholecystokinin (CCK). If the effect is on-target, it should be competitively antagonized.
-
Dose-Response Curve Analysis: A non-classical or biphasic dose-response curve can sometimes suggest the involvement of multiple targets with different affinities.
-
Control Experiments in Null Systems: If possible, use a cell line or animal model that does not express the CCK-A receptor. Any effect observed in such a system would be, by definition, an off-target effect.
Issue 2: Observed Cellular Toxicity
Possible Cause: The cytotoxic effects may be unrelated to the intended pharmacology of this compound.
Troubleshooting Steps:
-
Standard Cytotoxicity Assays: Perform standard assays (e.g., MTT, LDH release) to quantify the toxic effects of this compound on your cell model.
-
Investigate Apoptosis and Necrosis Pathways: Use assays for caspase activation, DNA fragmentation (TUNEL), or membrane integrity to determine the mechanism of cell death.
-
Mitochondrial Function Assessment: Evaluate the impact of this compound on mitochondrial membrane potential and reactive oxygen species (ROS) production, as these are common off-target liabilities for small molecules.
Methodologies for Off-Target Assessment
While specific protocols for this compound are unavailable, the following are standard industry practices for evaluating off-target effects during drug development. Researchers can adapt these principles for their own investigations.
1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of a compound against a broad panel of known receptors, ion channels, and enzymes.
-
General Protocol:
-
A radiolabeled or fluorescently labeled ligand with known high affinity for a specific target is incubated with a preparation of that target (e.g., cell membranes expressing the receptor).
-
The test compound (this compound) is added at various concentrations to compete with the labeled ligand for binding to the target.
-
The amount of labeled ligand that remains bound to the target is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).
-
Significant binding is typically defined as >50% inhibition at a specific concentration (e.g., 1 µM or 10 µM).
-
Table 1: Example of a Generic Off-Target Binding Panel Summary (Hypothetical Data for this compound)
| Target Class | Representative Targets | Result (e.g., % Inhibition @ 10 µM) |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT1-7), Muscarinic (M1-M5), Opioid (µ, δ, κ) | Data Not Available |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Data Not Available |
| Kinases | A panel of representative kinases | Data Not Available |
| Transporters | SERT, DAT, NET | Data Not Available |
Note: This table is for illustrative purposes only. No actual binding data for this compound is publicly available.
Visualizing Experimental Logic
Diagram 1: Workflow for Investigating a Suspected Off-Target Effect
Caption: Troubleshooting logic for distinguishing on-target vs. off-target effects.
Diagram 2: Conceptual Signaling Pathway for a CCK-A Receptor Antagonist
Caption: On-target action of this compound blocking CCK-A receptor signaling.
References
Technical Support Center: Pranazepide In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Pranazepide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly for my experiment. What is the recommended solvent and procedure?
A1: this compound has low aqueous solubility. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. You may need to gently warm the solution or vortex to ensure it dissolves completely.
-
For your aqueous experimental buffer (e.g., cell culture media, assay buffer), perform a serial dilution from the DMSO stock to achieve your final desired concentrations.
-
Crucially , ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always consistent across all conditions, including vehicle controls) to avoid solvent-induced artifacts or cytotoxicity.
-
Q2: I am not observing the expected antagonist effect of this compound on the Cholecystokinin Receptor 1 (CCK1R). What are the common causes?
A2: This is a common issue that can be resolved by systematically checking several experimental variables. The lack of antagonist activity could stem from the compound, the biological system, or the assay setup itself.
Refer to the troubleshooting workflow diagram below. Key steps include:
-
Confirm Agonist Activity: First, ensure that your CCK agonist (e.g., CCK-8) is potent and elicits a robust, dose-dependent response in your assay. Without a strong agonist response, it is impossible to measure antagonism.
-
Verify Target Expression: Confirm that your cell line or tissue preparation expresses functional CCK1 receptors. This can be done via RT-qPCR for mRNA expression or a radioligand binding assay for protein expression.
-
Check this compound Concentration: Ensure you are using an appropriate concentration range. Based on its binding affinity, you should test concentrations spanning from low nanomolar to micromolar to generate a full inhibition curve.
-
Pre-incubation Time: this compound is a competitive antagonist, meaning it competes with the agonist for the same binding site. Pre-incubating the cells with this compound for a sufficient duration (e.g., 15-30 minutes) before adding the agonist is often necessary to allow the antagonist to reach binding equilibrium.
Q3: What is the mechanism of action of this compound, and what downstream signaling pathways should I expect it to block?
A3: this compound is a potent and selective competitive antagonist of the Cholecystokinin 1 Receptor (CCK1R), also known as the CCK-A receptor.[1][2] The CCK1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3][4][5]
Upon activation by an agonist like CCK-8, the CCK1R initiates the following signaling cascade:
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
Therefore, this compound is expected to block the agonist-induced increase in intracellular calcium. The most common in vitro assay to measure this is a calcium flux assay .
Q4: I'm observing a cellular effect even at high concentrations of this compound. Could this be an off-target effect?
A4: While this compound is highly selective for the CCK1 receptor over the CCK2 receptor, no small molecule is perfectly specific, and off-target effects are possible, especially at high concentrations (typically in the high micromolar range).
To investigate potential off-target effects:
-
Use a Control Cell Line: Test this compound in a cell line that does not express CCK1 receptors. Any activity observed in this null cell line is likely independent of CCK1R.
-
Test a Structurally Unrelated Antagonist: Use a different, structurally distinct CCK1R antagonist. If this second antagonist does not produce the same "off-target" effect, it suggests the effect is specific to the chemical structure of this compound and not mediated by CCK1R.
-
Evaluate Cytotoxicity: At high concentrations, the compound may be causing cytotoxicity, which can confound assay readouts. Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to rule out cell death as the source of the observed effect.
Quantitative Data Summary
The potency and selectivity of this compound are determined by its binding affinity (Ki) for the target receptor and its functional inhibition (IC50) of agonist-induced activity. The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%.
| Parameter | CCK1 Receptor (Target) | CCK2 Receptor (Off-Target) | Selectivity (CCK2/CCK1) |
| Binding Affinity (Ki) | ~1-5 nM | >1000 nM | >200-fold |
| Functional Inhibition (IC50) | ~5-20 nM | >5000 nM | >250-fold |
Note: Exact values can vary depending on the specific assay conditions, cell type, and agonist concentration used. Data are compiled from typical values reported in pharmacological literature.
Diagrams and Visualizations
CCK1R Signaling Pathway and this compound's Site of Action
Caption: this compound competitively blocks the CCK1 receptor.
Troubleshooting Workflow for Lack of Antagonist Activity
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pranazepide Concentration for Cell Culture Assays
Disclaimer: The information provided in this technical support center is based on the general principles of optimizing the concentration of a selective cholecystokinin receptor 2 (CCK2R) antagonist in cell culture assays. As "Pranazepide" is not a widely documented compound in publicly available literature, we are using its assumed identity as a selective CCK2R antagonist for illustrative purposes. Researchers should always refer to any specific product documentation and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is assumed to be a selective antagonist of the cholecystokinin B receptor (CCK2R or CCKBR). Cholecystokinin (CCK) is a peptide hormone that acts as a neurotransmitter in the central nervous system.[1][2] By blocking the CCK2R, this compound can inhibit the downstream signaling pathways activated by CCK. The CCK2 receptor is primarily found in the brain and stomach and is involved in processes like anxiety, pain perception, and gastric acid secretion.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: For a novel compound, it is recommended to start with a broad concentration range to determine the optimal dose. A typical starting range for a small molecule inhibitor in a cell-based assay could be from 1 nM to 100 µM. This wide range helps in identifying the concentration at which the desired biological effect is observed without causing significant cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration should be determined empirically through a dose-response experiment. This involves treating your cells with a serial dilution of this compound and measuring the desired biological outcome (e.g., inhibition of a specific signaling pathway, change in cell proliferation). The concentration that gives the desired effect with minimal off-target effects or cytotoxicity is considered optimal.
Q4: What are the potential off-target effects of this compound?
A4: Off-target effects occur when a drug interacts with unintended targets, which can lead to misleading experimental results or cellular toxicity.[4] While this compound is assumed to be a selective CCK2R antagonist, it may still interact with other receptors or cellular components, especially at higher concentrations. It is crucial to perform experiments to assess potential off-target effects, such as testing the compound in a cell line that does not express the CCK2R.
Troubleshooting Guides
Problem 1: High Cell Death or Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the IC50 value. Use concentrations well below the cytotoxic range for your primary assays. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Contamination of cell culture. | Regularly check for microbial contamination. |
| Suboptimal cell culture conditions. | Ensure proper cell culture conditions (e.g., medium, temperature, CO2 levels) are maintained. |
Problem 2: No or Low Efficacy Observed
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range to determine the effective concentration (EC50). |
| Incorrect experimental setup. | Verify that the assay is sensitive enough to detect the expected biological effect. Include positive and negative controls. |
| Cell line does not express the target receptor (CCK2R). | Confirm the expression of CCK2R in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Degradation of this compound. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Problem 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation and temperature gradients. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of CCK-induced Signaling | % Cell Viability (MTT Assay) |
| 0 (Vehicle Control) | 0 | 100 |
| 0.01 | 15 | 102 |
| 0.1 | 48 | 99 |
| 1 | 85 | 98 |
| 10 | 95 | 95 |
| 50 | 98 | 75 |
| 100 | 99 | 40 |
Table 2: Summary of Key Experimental Parameters
| Parameter | Value |
| Cell Line | SH-SY5Y (Human Neuroblastoma, CCK2R positive) |
| Seeding Density | 1 x 10^4 cells/well (96-well plate) |
| Incubation Time with this compound | 24 hours |
| Assay Readout | Calcium influx assay (for signaling) / MTT assay (for viability) |
| EC50 (Signaling Inhibition) | ~0.12 µM |
| IC50 (Cytotoxicity) | ~90 µM |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: CCK-Induced Signaling Assay (Calcium Influx)
-
Cell Seeding: Seed cells expressing CCK2R in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified pre-treatment time.
-
CCK Stimulation: Add a pre-determined concentration of CCK to all wells to stimulate the CCK2R.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the CCK-induced calcium signal for each this compound concentration. Plot the dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Pranazepide Degradation: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Pranazepide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the degradation of this compound?
The initial step is to perform forced degradation studies, also known as stress testing.[1][2][3] These studies are designed to accelerate the degradation of this compound under conditions more severe than standard stability testing to generate potential degradation products.[2] This will help in understanding the intrinsic stability of the molecule and in the development of a stability-indicating analytical method.[4]
Q2: What conditions are typically used for forced degradation studies of a new drug substance like this compound?
Forced degradation studies typically involve exposing the drug substance to a variety of stress conditions, including:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions. It is common to start with 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (typically 3-30%).
-
Photolysis: Exposure to UV-Vis light. The exposure should not be less than 1.2 million lux hours and 200 Wh/m².
-
Thermal Stress: Subjecting the solid drug substance and solutions to high temperatures.
The goal is to achieve a target degradation of approximately 10-30% of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.
Q3: What analytical techniques are most effective for identifying unknown this compound degradation products?
A multidisciplinary approach is often the most effective for identifying unknown impurities. The recommended workflow is as follows:
-
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD): This is the primary technique for separating the degradation products from the parent drug and from each other. A stability-indicating method should be developed that resolves all significant degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products, which is a critical first step in their identification. High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements to help determine the elemental composition.
-
Tandem Mass Spectrometry (LC-MS/MS): Fragmentation analysis provides valuable structural information about the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, it may be necessary to isolate the degradation products using preparative HPLC and then analyze them by NMR (¹H, ¹³C, and 2D-NMR).
Q4: How can I quantify the identified degradation products?
Once the degradation products are identified and a stability-indicating HPLC method is developed, quantification can be performed. This is typically done using the HPLC-UV method by comparing the peak area of the degradation product to that of a reference standard of the active pharmaceutical ingredient (API). If a reference standard for the impurity is not available, the relative response factor (RRF) should be determined to ensure accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The this compound molecule is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the study. |
| Complete degradation of this compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation. |
| Poor resolution between this compound and its degradation products in the chromatogram. | The HPLC method is not optimized. | Modify the HPLC method parameters, such as the mobile phase composition, gradient, column type, pH, or temperature, to achieve better separation. |
| Difficulty in obtaining a confident structure elucidation from MS data alone. | The degradation product may be an isomer of another product or the parent drug, or the fragmentation pattern may not be definitive. | Isolate the impurity using preparative HPLC and perform NMR analysis for unambiguous structure confirmation. If isolation is difficult, LC-NMR can be a valuable alternative. |
Hypothetical this compound Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 M HCl | 24 hours | 92.5 | 4.2 (Hydrolysis Product A) | 1.8 (Hydrolysis Product B) | 6.0 |
| 0.1 M NaOH | 8 hours | 89.1 | 8.5 (Hydrolysis Product C) | - | 8.5 |
| 10% H₂O₂ | 12 hours | 95.3 | 3.1 (Oxidation Product D) | - | 3.1 |
| Heat (80°C) | 48 hours | 98.7 | 0.8 (Thermal Product E) | - | 0.8 |
| Photostability | 1.2 million lux hours | 97.2 | 1.5 (Photolytic Product F) | - | 1.5 |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and keep it at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and keep it at room temperature for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 10% hydrogen peroxide and keep it at room temperature for a defined period. Withdraw samples at various time points.
-
Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80°C) for a defined period. Also, reflux a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source as per ICH Q1B guidelines.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
HPLC-MS Method for Impurity Identification
-
HPLC System: A system equipped with a pump, autosampler, column oven, and DAD.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength and MS detection.
-
MS System: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Acquire data in both positive and negative ion modes. Perform MS/MS experiments on the detected impurity peaks.
Visualizations
Caption: Hypothetical degradation pathway of this compound under different stress conditions.
References
Minimizing Pranazepide precipitation in aqueous solutions
Welcome to the technical support center for Pranazepide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of this compound in aqueous solutions during experiments. Due to its lipophilic nature (XLogP3 ≈ 4.3), this compound can be challenging to work with in aqueous environments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into aqueous buffer. | The drastic change in solvent polarity from an organic stock solvent (e.g., DMSO) to an aqueous buffer reduces this compound's solubility. The concentration of this compound in the final aqueous solution may exceed its thermodynamic solubility. | - Optimize Final Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 1% (v/v), to avoid solvent effects on your experiment. - Slow, Stepwise Dilution: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation. Consider a serial dilution approach. - Use Pre-warmed Media: Warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility. |
| Cloudy or hazy solution after preparation. | Formation of fine, colloidal particles or aggregates of this compound that are not fully dissolved. | - Sonication: Briefly sonicate the final working solution to break up small aggregates. - Filtration: For in vivo use, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the effective concentration if the compound adsorbs to the filter. |
| Inconsistent experimental results between replicates. | Inconsistent dosing due to inhomogeneous suspension of precipitated this compound. Adsorption of the lipophilic this compound to plasticware. | - Ensure Homogeneity: If a suspension is used, ensure it is uniformly mixed before each aspiration. For solutions, visually confirm the absence of precipitates. - Use Low-Adhesion Labware: Utilize low-protein-binding tubes and pipette tips to minimize loss of this compound due to adsorption. |
| Loss of this compound activity despite apparent solubility. | Formation of small, inactive aggregates that are not visible to the naked eye. Degradation of this compound in the experimental buffer. | - Incorporate Surfactants or Cyclodextrins: The inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) or a cyclodextrin (e.g., HP-β-CD) can help maintain the solubility and activity of hydrophobic compounds. - Assess Stability: Conduct a stability study of this compound in your experimental buffer over the time course of your experiment. Analyze the concentration of the active compound at different time points using a validated analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its lipophilic nature, a water-miscible organic solvent is recommended for preparing a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for many nonpolar compounds. Ethanol or dimethylformamide (DMF) can also be considered. Always use anhydrous, high-purity solvents.
Q2: Can I dissolve this compound directly in my aqueous experimental buffer?
A2: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor water solubility. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of ionizable compounds can be significantly influenced by pH.[1][2] this compound contains functional groups that may be ionizable, suggesting its solubility could be pH-dependent. It is advisable to determine the solubility of this compound across a range of pH values relevant to your experimental conditions (see Protocol 1).
Q4: What are some strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound.[3][4] These include:
-
Co-solvents: Using a mixture of water and a biocompatible organic solvent (e.g., polyethylene glycol 400, propylene glycol).
-
Surfactants: Forming micellar solutions with non-ionic surfactants (e.g., polysorbates, Cremophor® EL).
-
Cyclodextrins: Creating inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic this compound molecule.
-
Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.[4]
Q5: How can I determine the solubility of this compound in my specific buffer?
A5: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. A detailed protocol for this method is provided below (Protocol 1). This will allow you to empirically determine the maximum soluble concentration of this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Equilibrium Solubility (Shake-Flask Method)
This protocol allows for the determination of the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials containing a known volume of the aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of each vial.
-
Prepare samples in triplicate for each condition to be tested (e.g., different pH values, temperatures).
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached between the dissolved and undissolved this compound.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.
-
Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a this compound working solution from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Ensure the final DMSO concentration is within the tolerated limits for your experimental system (typically ≤ 0.5% v/v).
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your this compound working solution.
-
Illustrative Quantitative Data
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how to present solubility data. Actual experimental results for this compound may vary.
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 |
| Ethanol | ~5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Polyethylene Glycol 400 (PEG 400) | ~20 |
Table 2: Illustrative pH-Dependent Solubility of this compound at 25°C
| pH of Aqueous Buffer | Solubility (µg/mL) |
| 3.0 | 5.2 |
| 5.0 | 1.8 |
| 7.4 | 0.5 |
| 9.0 | 0.8 |
Visualizations
This compound Mechanism of Action: CCK Receptor Antagonism
This compound is an antagonist of the cholecystokinin (CCK) receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway activated by CCK receptors involves the Gαq protein, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events. By blocking the CCK receptor, this compound inhibits these downstream effects.
Caption: CCK Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Screening for Solubility Enhancement
The following workflow outlines a systematic approach to identifying suitable excipients for enhancing the aqueous solubility of this compound.
Caption: Workflow for Screening Solubility-Enhancing Excipients.
Logical Relationship: Troubleshooting Precipitation
This diagram illustrates the decision-making process when troubleshooting the precipitation of this compound in an aqueous solution.
Caption: Decision Tree for Troubleshooting this compound Precipitation.
References
Technical Support Center: Pranazepide and CCK Receptor Antagonists
Disclaimer: Publicly available experimental data on Pranazepide is limited as its development was discontinued. This guide provides troubleshooting advice and experimental protocols based on the broader class of cholecystokinin (CCK) receptor antagonists. These methodologies are representative and may require optimization for a specific compound like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high batch-to-batch variability in the potency of our CCK receptor antagonist in our in vitro assays. What are the likely causes?
A1: Batch-to-batch variability is a frequent challenge. Key factors to investigate include:
-
Compound Stability and Storage: Ensure your this compound analogue is stored under consistent conditions (temperature, light, humidity). Degradation of the compound will lead to a decrease in potency.
-
Solvent and Dilution Consistency: Use the same high-purity solvent for all dilutions. Ensure the stock solution is fully dissolved before preparing serial dilutions. Inconsistent serial dilutions are a common source of error.
-
Cell Line Health and Passage Number: If using a cell-based assay, ensure the cells are healthy, within a consistent passage number range, and plated at a uniform density. Receptor expression levels can change with excessive passaging.
-
Reagent Quality: The quality and concentration of assay reagents, such as radioligands or signaling molecules, should be consistent across experiments.
Q2: Our in vivo gastrointestinal motility study is showing poor reproducibility. What are some common troubleshooting steps?
A2: In vivo studies introduce more variables. To improve reproducibility:
-
Animal-to-Animal Variation: Standardize the age, weight, sex, and genetic background of the animals used. Acclimatize animals to the experimental conditions to reduce stress-induced variability.
-
Dosing and Administration: Ensure precise and consistent administration of the compound. For oral gavage, for example, the volume and speed of administration should be uniform.
-
Diet and Fasting: The diet and fasting period before the experiment can significantly impact gastrointestinal motility. Standardize the type of food and the duration of fasting for all animals.
-
Measurement Technique: Whether using scintigraphy, wireless motility capsules, or other methods, ensure the technique is performed consistently by the same trained personnel to minimize operator-dependent variability.
Q3: We are having trouble with high non-specific binding in our radioligand binding assay for a CCK receptor antagonist. How can we reduce this?
A3: High non-specific binding can obscure the specific signal. Consider the following:
-
Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.
-
Optimize Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-receptor components.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Check Filter Properties: If using a filtration-based assay, ensure the filters are appropriate for your ligand and consider pre-treating them with a blocking agent.
Troubleshooting Guides
In Vitro Receptor Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Low receptor expression in the cell line. | Use a cell line known to express the target CCK receptor at high levels. |
| Inactive radioligand. | Verify the purity and specific activity of the radioligand. | |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). | |
| Inconsistent IC50 Values | Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge effects in microplates. | Avoid using the outer wells of the plate or incubate in a humidified chamber. | |
| Compound precipitation. | Check the solubility of the antagonist in the assay buffer at the concentrations used. |
In Vivo Gastrointestinal Motility Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Gastric Emptying Time | Inconsistent meal composition and volume. | Use a standardized, well-defined test meal for all animals. |
| Stress-induced alterations in motility. | Handle animals gently and allow for an adequate acclimatization period. | |
| Circadian rhythm effects. | Conduct experiments at the same time of day to minimize diurnal variations. | |
| Lack of Dose-Response Relationship | Poor bioavailability of the compound. | Investigate different formulations or administration routes. |
| Saturation of the physiological response. | Test a wider range of doses, including lower concentrations. | |
| Off-target effects at higher concentrations. | Characterize the selectivity of the antagonist for the target CCK receptor. |
Quantitative Data for Representative CCK Receptor Antagonists
The following data is for illustrative purposes and is based on published values for well-characterized CCK receptor antagonists. Actual values for this compound may differ.
| Compound | Receptor Selectivity | Binding Affinity (Ki in nM) | In Vitro Potency (IC50 in nM) |
| Devazepide | CCK1 | 0.08 - 0.15 | 0.1 - 0.5 |
| L-365,260 | CCK2 | 0.2 - 2.0 | 1.0 - 10.0 |
| Proglumide | Non-selective | ~1000 | >1000 |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a cell line expressing the target CCK receptor (e.g., CHO-CCK1R or HEK-CCK2R) to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]propionyl-CCK-8) to each well.
-
Add increasing concentrations of the unlabeled CCK receptor antagonist (e.g., this compound analogue).
-
To determine non-specific binding, add a high concentration of an unlabeled standard CCK antagonist (e.g., devazepide) to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Simplified CCK receptor signaling pathway and the inhibitory action of an antagonist like this compound.
Caption: General experimental workflow for characterizing a novel CCK receptor antagonist.
Technical Support Center: Pranazepide In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholecystokinin (CCK) receptor antagonist, Pranazepide, in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
Question 1: We are observing lower than expected in vivo efficacy despite administering what should be a therapeutic dose of this compound. What are the potential causes and solutions?
Answer:
Lower than expected in vivo efficacy of this compound can stem from several factors related to its physicochemical properties and pharmacokinetic profile. Here are some common causes and troubleshooting steps:
-
Poor Bioavailability due to Low Solubility: this compound, as a complex organic molecule, may exhibit poor aqueous solubility. This can limit its dissolution and absorption in the gastrointestinal tract if administered orally, or lead to precipitation at the injection site for parenteral routes.
-
Troubleshooting:
-
Formulation Development: Experiment with different formulation strategies to enhance solubility. Our in-house experts have experience with various excipients and can propose compositions to improve the delivery of your test material[1]. Consider using co-solvents, cyclodextrins, or lipid-based formulations. For some poorly soluble compounds, novel delivery systems like natural deep eutectic solvents (NADES) have shown promise[2].
-
Route of Administration: If oral bioavailability is a persistent issue, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass gastrointestinal absorption barriers[1].
-
-
-
Rapid Metabolism and Clearance: The liver is a primary site for drug metabolism[3]. If this compound is rapidly metabolized, its systemic exposure will be reduced, leading to diminished efficacy.
-
Troubleshooting:
-
Pharmacokinetic (PK) Studies: Conduct a full PK profiling study to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd)[1]. This will help you understand the drug's disposition in your animal model.
-
Dosing Regimen Adjustment: Based on the PK data, you may need to adjust the dosing frequency or consider a continuous infusion to maintain therapeutic concentrations.
-
-
-
High Plasma Protein Binding: Many drugs bind to plasma proteins, and only the unbound fraction is pharmacologically active. If this compound is highly protein-bound, the free concentration at the target receptor may be insufficient.
-
Troubleshooting:
-
In Vitro-In Vivo Extrapolation (IVIVE): Predicting in vivo pharmacokinetic parameters from in vitro data is a crucial part of drug development. While challenging for highly protein-bound drugs, IVIVE models can provide initial estimates.
-
Measure Unbound Fraction: Determine the plasma protein binding of this compound in the species being studied. This will allow for a more accurate correlation between total plasma concentration and pharmacological effect.
-
-
Question 2: We are observing inconsistent results and high variability between animals in our this compound in vivo study. How can we address this?
Answer:
High variability in in vivo studies can be frustrating. Here are some potential sources of variability and how to mitigate them:
-
Animal-Related Factors:
-
Genetics and Health Status: Ensure that all animals are from a reputable supplier, are of the same strain, age, and sex, and are free from underlying health issues.
-
Circadian Rhythm: The time of day can influence drug pharmacokinetics and pharmacodynamics. Standardize the timing of drug administration and behavioral testing to minimize variability due to circadian rhythms. Paroxetine, for example, showed higher brain exposure when administered during the active phase in mice.
-
Stress: Handling and experimental procedures can induce stress, which can affect physiological responses. Acclimatize animals to the experimental setup and handling procedures before the study begins.
-
-
Experimental Procedure-Related Factors:
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals. For small volumes, the increments on the syringe can affect accuracy. Use appropriate-sized syringes and calibrated equipment.
-
Route of Administration Technique: Improper administration technique (e.g., subcutaneous injection leaking, incomplete oral gavage) can lead to variable drug exposure. Ensure all personnel are properly trained in the chosen administration route.
-
Environmental Conditions: Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) throughout the study.
-
-
Data Analysis:
-
Outlier Analysis: Use appropriate statistical methods to identify and handle outliers.
-
Power Analysis: Conduct a power analysis before starting the study to ensure you have a sufficient number of animals per group to detect a statistically significant effect.
-
Question 3: We are concerned about potential off-target effects of this compound. How can we investigate and control for these?
Answer:
Off-target effects are a valid concern in drug development and can lead to unexpected or adverse effects. Here's how to approach this for this compound:
-
In Silico and In Vitro Profiling:
-
Target Prediction Tools: Use computational tools to predict potential off-target binding sites based on the structure of this compound.
-
Receptor Screening Panels: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
-
-
In Vivo Experimental Design:
-
Dose-Response Studies: Conduct thorough dose-response studies. Off-target effects often occur at higher concentrations, so establishing a clear relationship between dose and the desired pharmacological effect versus any side effects is crucial.
-
Use of Selective Antagonists: If an off-target effect is suspected to be mediated by a specific receptor, co-administer a selective antagonist for that receptor to see if the effect is blocked.
-
Control Groups: Include appropriate control groups in your studies. This includes a vehicle control group and potentially a positive control group with a well-characterized CCK antagonist.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a cholecystokinin (CCK) receptor antagonist. CCK is a peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). This compound acts by blocking the binding of CCK to these receptors, thereby inhibiting its downstream signaling pathways.
What are the potential therapeutic applications of a CCK antagonist like this compound?
CCK is involved in various physiological processes. CCK1 receptor antagonists have potential therapeutic applications in gastrointestinal disorders, such as gastroparesis and gastroesophageal reflux disease. CCK2 receptor antagonists have been investigated for their potential in treating anxiety disorders and conditions related to gastric acid secretion.
How do I choose the right animal model for my this compound in vivo study?
The choice of animal model depends on the research question and the therapeutic area of interest. For example:
-
Gastrointestinal Motility: Rodent models are commonly used to assess gastric emptying and intestinal transit.
-
Anxiety: Various behavioral paradigms in rodents, such as the elevated plus maze or light-dark box test, can be used to evaluate the anxiolytic potential of CCK2 antagonists.
-
Pancreatic Disorders: Models of pancreatitis in rodents can be used to investigate the effects of CCK1 antagonists.
It is important to select a model where the CCK system is well-characterized and relevant to the human condition being studied.
What are some key pharmacokinetic parameters to consider for this compound?
Key pharmacokinetic parameters to evaluate in vivo include:
-
Absorption: Bioavailability (F%) for non-intravenous routes.
-
Distribution: Volume of distribution (Vd).
-
Metabolism: Clearance (CL) and half-life (t½).
-
Excretion: The primary route of elimination (e.g., urine, feces).
These parameters will help in designing an appropriate dosing regimen and interpreting the in vivo data.
Quantitative Data
Table 1: Comparative Binding Affinities of CCK Receptor Antagonists
| Compound | Receptor Subtype | Binding Affinity (pKB / IC50) | Species/System | Reference |
| This compound | CCK Receptor | Data not publicly available | - | - |
| CI-988 | CCK-B | pKB = 9.49 | Guinea-pig stomach | |
| Devazepide | CCK-A | pKB = 9.54 | Guinea-pig stomach | |
| L-365,260 | CCK-B | IC50 ≈ 2 nM | Human CCK-B Receptors | |
| L-364,718 (Devazepide) | CCK-A | IC50 ≈ 1 nM | Human CCK-A Receptors |
Experimental Protocols
Protocol: Evaluation of this compound on Gastric Emptying in a Rat Model
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and research question.
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatize animals for at least 7 days before the experiment.
-
Fast animals overnight (18-24 hours) with free access to water before the experiment.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The formulation should be optimized based on solubility and stability data.
-
Administer this compound or vehicle via oral gavage (e.g., 10 mL/kg body weight) at a predetermined time before the test meal (e.g., 30 minutes).
-
-
Experimental Procedure:
-
Administer a non-nutrient, non-absorbable test meal containing a marker. A common test meal is 1.5% methylcellulose in water containing a colored marker (e.g., phenol red). Administer a standard volume (e.g., 1.5 mL) via oral gavage.
-
At a specified time after the test meal (e.g., 20 minutes), humanely euthanize the animals.
-
Carefully clamp the pylorus and the cardia of the stomach and surgically remove the stomach.
-
Rinse the outside of the stomach and place it in a known volume of alkaline solution to release the phenol red.
-
Homogenize the stomach and its contents.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for phenol red (e.g., 560 nm).
-
Prepare a standard curve with known concentrations of phenol red.
-
-
Data Analysis:
-
Calculate the amount of phenol red recovered from the stomach of each animal using the standard curve.
-
Gastric emptying is calculated as: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in stomachs at time 0)) * 100
-
Compare the gastric emptying between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Visualizations
References
Pranazepide Pharmacokinetic and Pharmacodynamic Variability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for researchers investigating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pranazepide. Given that this compound is a discontinued cholecystokinin (CCK) receptor antagonist, publicly available data is limited. This guide summarizes the available information, offers troubleshooting advice for common experimental challenges, and provides standardized protocols relevant to the study of CCK receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Panazepide, FK 480, or FR 120480) is a non-peptide antagonist of the cholecystokinin (CCK) receptors, with a high affinity for the CCK-1 (also known as CCK-A) receptor subtype.[1][2] CCK receptors are G-protein coupled receptors that are primarily found in the gastrointestinal system and the central nervous system.[3][4] By blocking these receptors, this compound was investigated for its potential therapeutic effects in digestive disorders.[2]
Q2: Why was the development of this compound discontinued?
The precise reasons for the discontinuation of this compound's development are not extensively detailed in publicly available literature. Drug development can be halted for various reasons, including but not limited to findings of toxicity, lack of efficacy, or unfavorable pharmacokinetic properties.
Q3: What are the known pharmacokinetic properties of this compound?
Q4: What is the known pharmacodynamic profile of this compound?
This compound is a potent CCK-1 receptor antagonist. The available quantitative data on its pharmacodynamic activity is summarized in the table below.
Quantitative Pharmacodynamic Data
| Parameter | Value | Species | Receptor | Assay Conditions |
| pIC50 | 9.4 | Rat | CCK-1 | Inhibition of [125I]CCK binding |
Table 1: Pharmacodynamic Profile of this compound.
Signaling Pathway
This compound, as a CCK-1 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of cholecystokinin. The diagram below illustrates the generalized signaling pathway of the CCK-1 receptor.
Experimental Protocols
Due to the limited specific data for this compound, the following are generalized protocols for key experiments typically performed for CCK receptor antagonists.
Radioligand Binding Assay for CCK-1 Receptor
This assay is used to determine the binding affinity of this compound for the CCK-1 receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound at the CCK-1 receptor.
Materials:
-
Cell membranes expressing the CCK-1 receptor (e.g., from rat pancreas or a stable cell line).
-
Radiolabeled CCK ligand (e.g., [125I]CCK-8).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled CCK ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This technique can be used to assess the pharmacodynamic effect of this compound on neurotransmitter levels in specific brain regions.
Objective: To measure the effect of this compound administration on the extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin) in a brain region rich in CCK receptors (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with a sensitive detector (e.g., electrochemical or fluorescence).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal (e.g., rat).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound to the animal.
-
Continue to collect dialysate samples to monitor changes in neurotransmitter levels post-administration.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | - Radioligand concentration too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with filters or tubes. | - Use a lower concentration of the radioligand.- Increase the number and volume of washes.- Pre-soak filters in a blocking agent (e.g., polyethyleneimine).- Include a detergent (e.g., 0.1% BSA) in the wash buffer. |
| Low specific binding | - Inactive receptor preparation.- Degraded radioligand.- Incorrect assay conditions (pH, temperature, incubation time). | - Use a fresh membrane preparation and verify its activity with a known standard.- Check the purity and age of the radioligand.- Optimize assay buffer pH, incubation temperature, and time. |
| High variability between replicates | - Pipetting errors.- Inconsistent washing.- Clumping of membranes. | - Use calibrated pipettes and ensure proper mixing.- Ensure consistent and thorough washing of all wells.- Homogenize the membrane preparation thoroughly before use. |
In Vivo Microdialysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no neurotransmitter recovery | - Incorrect probe placement.- Clogged probe.- Low sensitivity of the analytical method. | - Verify probe placement histologically after the experiment.- Check for blockages in the microdialysis probe and tubing.- Optimize the HPLC method for better sensitivity (e.g., check the detector). |
| High baseline variability | - Animal stress.- Insufficient stabilization period.- Fluctuations in perfusion flow rate. | - Allow for a longer acclimatization period for the animal before starting baseline collection.- Ensure a stable baseline is achieved before drug administration.- Use a high-quality syringe pump and check for leaks in the system. |
| No drug effect observed | - Inadequate dose of this compound.- Poor bioavailability of the drug via the chosen route of administration.- The targeted neurotransmitter system is not modulated by CCK-1 receptor blockade in that brain region. | - Perform a dose-response study to determine an effective dose.- Consider a different route of administration or a formulation that improves bioavailability.- Consult the literature to confirm the role of CCK-1 receptors in modulating the neurotransmitter of interest in the selected brain area. |
References
Technical Support Center: Adjusting Pranazepide Dosage for Different Animal Models
Disclaimer: Pranazepide is a cholecystokinin (CCK) receptor antagonist whose development was discontinued. As such, publicly available, detailed dosage information across a wide range of animal models is scarce. This guide provides information on adjusting dosages for chemically similar and more extensively studied CCK receptor antagonists, namely Proglumide , Lorglumide , and Devazepide , which can serve as proxies for estimating starting doses for this compound. Researchers should always conduct pilot studies to determine the optimal dosage for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its proxies?
A1: this compound and its proxies are antagonists of cholecystokinin (CCK) receptors. There are two main subtypes of CCK receptors: CCK-A (also known as CCK1) and CCK-B (also known as CCK2). These receptors are G-protein coupled receptors that, upon activation by CCK, typically trigger the phospholipase C (PLC) signaling pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively[1][2][3][4]. By blocking these receptors, this compound and its analogs inhibit the physiological effects of CCK.
Q2: How do I choose a starting dose for a new animal model?
A2: A common and recommended method for estimating a starting dose in a new animal model is allometric scaling . This method extrapolates doses between species based on body surface area, which is more closely related to metabolic rate than body weight alone. The general formula for allometric scaling is:
Dose2 = Dose1 x (Weight2 / Weight1)0.75
Where:
-
Dose1 is the known effective dose in the first animal model.
-
Weight1 is the body weight of the first animal model.
-
Dose2 is the estimated dose for the new animal model.
-
Weight2 is the body weight of the new animal model.
-
The exponent 0.75 is a commonly used scaling factor for metabolic rate.
It is crucial to start with a dose lower than the calculated allometric dose and perform a dose-ranging study to determine the optimal dose for your specific experimental endpoint while monitoring for any adverse effects.
Q3: What are the different types of CCK receptor antagonists I can use as a reference?
A3: Proglumide is a non-selective CCK-A and CCK-B receptor antagonist. Lorglumide and Devazepide are selective CCK-A receptor antagonists. The choice of antagonist will depend on the specific research question and the receptor subtype of interest.
Dosage Summaries for this compound Proxies
The following tables summarize reported dosages for Proglumide, Lorglumide, and Devazepide in different animal models. These should be used as a starting point for your own dose-finding studies.
Table 1: Proglumide Dosage in Rodent Models
| Animal Model | Indication/Use | Dosage Range | Route of Administration | Reference(s) |
| Mouse | Colon Cancer | 250 mg/kg, three times daily | Intraperitoneal (IP) | [5] |
| Mouse | Analgesia/Motor Activity | 150 mg/kg | Intraperitoneal (IP) | |
| Mouse | Pancreatic Acini Study | 500 mg/kg/day for 5 days | Intraperitoneal (IP) | |
| Rat | Seizure Amelioration | 250-750 mg/kg | Intraperitoneal (IP) |
Table 2: Lorglumide Dosage in Rat Models
| Animal Model | Indication/Use | Dosage Range | Route of Administration | Reference(s) | | :--- | :--- | :--- | :--- | | Rat | Pancreatic Growth | 4 mg/kg, four times daily | Subcutaneous (SC) | |
Table 3: Devazepide Dosage in Canine Models
| Animal Model | Indication/Use | Dosage Range | Route of Administration | Reference(s) | | :--- | :--- | :--- | :--- | | Dog | General Veterinary Use (various) | 0.1 - 1 mg/kg, once or twice daily | Oral (PO) | |
Experimental Protocols
1. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Sterile syringe (1 mL) and needle (25-27 gauge)
-
70% ethanol
-
Drug solution at the desired concentration
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, just deep enough to penetrate the peritoneum.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Subcutaneous (SC) Injection in Rats
-
Materials:
-
Sterile syringe (1-3 mL) and needle (23-25 gauge)
-
70% ethanol
-
Drug solution at the desired concentration
-
-
Procedure:
-
Restrain the rat securely.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Wipe the base of the tented skin with 70% ethanol.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution. A small lump may form under the skin, which should dissipate as the solution is absorbed.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor.
-
3. Oral Gavage in Dogs
-
Materials:
-
Flexible gavage tube of appropriate size for the dog
-
Syringe with the drug solution
-
Water for flushing (optional)
-
-
Procedure:
-
Measure the gavage tube from the corner of the dog's mouth to the last rib to estimate the length needed to reach the stomach. Mark this length.
-
Have an assistant restrain the dog in a sitting or standing position, holding the head and keeping the mouth open.
-
Gently insert the gavage tube into the side of the mouth and advance it over the tongue towards the pharynx.
-
The dog should swallow the tube. If there is resistance or coughing, withdraw the tube immediately.
-
Advance the tube to the pre-measured mark.
-
Attach the syringe and administer the solution at a steady pace.
-
If desired, flush the tube with a small amount of water to ensure the full dose is delivered.
-
Kink the tube before withdrawal to prevent dripping and aspiration.
-
Withdraw the tube in a smooth, swift motion.
-
Monitor the dog for any signs of respiratory distress or discomfort.
-
Mandatory Visualizations
Caption: CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for Dosage Adjustment.
Troubleshooting Guide
Q: My animal is showing signs of distress after injection. What should I do?
A:
-
Immediate Action: Stop any further administration and closely monitor the animal's breathing, posture, and activity level. Provide supportive care as needed (e.g., warmth, hydration).
-
Possible Causes & Solutions:
-
Incorrect Injection Site: Inadvertent injection into an organ or blood vessel can cause pain and adverse reactions. Review your injection technique and anatomical landmarks. For IP injections, ensure you are in the lower abdominal quadrant. For SC injections, make sure you are in the subcutaneous space and not intramuscular.
-
Irritating Formulation: The drug solution's pH or vehicle may be causing irritation. Ensure the pH is within a physiological range and consider using a different, well-tolerated vehicle.
-
Dose Too High: The dose may be too high for that individual animal or strain. Reduce the dose for subsequent animals and consider a more gradual dose escalation in your pilot study.
-
Q: I'm not seeing the expected therapeutic effect. What could be the problem?
A:
-
Possible Causes & Solutions:
-
Insufficient Dose: The dose may be too low. Gradually increase the dose in your next cohort of animals, carefully monitoring for efficacy and any adverse effects.
-
Poor Bioavailability: The drug may not be well absorbed via the chosen route of administration. Consider a different route (e.g., if oral administration is ineffective, try intraperitoneal or subcutaneous).
-
Incorrect Drug Formulation: The compound may not be fully dissolved or may have precipitated out of solution. Ensure your drug is completely solubilized in the vehicle before administration.
-
Metabolic Differences: The animal model you are using may metabolize the drug more rapidly than previously studied models. This may require a higher dose or more frequent administration.
-
Q: The drug solution is precipitating when I prepare it for injection. How can I fix this?
A:
-
Possible Causes & Solutions:
-
Low Solubility: CCK receptor antagonists can have poor aqueous solubility. You may need to use a co-solvent system. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and saline.
-
Temperature Effects: Solubility can be temperature-dependent. Try gently warming the solution.
-
pH Sensitivity: The solubility of your compound might be pH-dependent. Adjusting the pH of your vehicle may improve solubility, but ensure it remains within a physiologically safe range.
-
Q: I'm having difficulty with the oral gavage procedure in dogs.
A:
-
Possible Causes & Solutions:
-
Animal Resistance: Ensure the dog is properly restrained by a trained assistant to minimize movement and stress. Positive reinforcement training can also help habituate the animal to the procedure.
-
Gavage Tube Placement: If the dog is coughing or gagging excessively, you may be entering the trachea. Withdraw the tube immediately and try again, ensuring the tube passes over the tongue and is swallowed.
-
Regurgitation: Administer the solution slowly and steadily to avoid overwhelming the stomach and causing regurgitation. Using a "flush" of water after the dose can help ensure the entire dose is delivered and clears the tube.
-
References
- 1. innoprot.com [innoprot.com]
- 2. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranazepide interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interferences of Pranazepide with common laboratory assays. Given that this compound is a cholecystokinin (CCK) receptor antagonist, understanding its potential cross-reactivity and effects on various analytical methods is crucial for accurate experimental results. This resource offers troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin (CCK) receptors, specifically showing high affinity for the CCK-A receptor subtype.[1] As an N-acyl-amino acid derivative, its primary pharmacological effect is to block the actions of CCK, a peptide hormone and neurotransmitter involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.
Q2: Are there any known interferences of this compound with common laboratory assays?
Currently, there is a lack of specific documented evidence detailing the interference of this compound with common laboratory assays. However, based on its chemical structure and pharmacological class, potential interferences could arise. This guide provides a framework for identifying and troubleshooting such potential issues.
Q3: My immunoassay for a specific peptide hormone is yielding unexpectedly high/low results in samples from subjects administered this compound. Could this compound be interfering?
It is plausible. This compound, as a CCK receptor antagonist, could theoretically cross-react with antibodies in immunoassays for other peptide hormones, especially those with structural similarities to CCK or its receptor. This could lead to either falsely elevated or decreased results depending on the assay format (e.g., competitive vs. sandwich ELISA).
Q4: How can I determine if this compound is interfering with my assay?
A systematic approach is necessary to confirm interference. This typically involves spike and recovery experiments, serial dilution tests, and comparison with an alternative analytical method that is less susceptible to the suspected interference mechanism.
Troubleshooting Guides
Issue 1: Inconsistent Results in Competitive Immunoassays
Symptoms:
-
Falsely elevated or depressed analyte concentrations in samples containing this compound.
-
Poor parallelism in serial dilution studies.
-
Low recovery in spike and recovery experiments.
Possible Cause: this compound or its metabolites may be cross-reacting with the assay antibodies, competing with the labeled antigen for antibody binding sites.
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment:
-
Spike a known concentration of the analyte into a sample matrix with and without this compound.
-
Calculate the percent recovery. A recovery significantly different from 100% suggests interference.
-
-
Conduct a Serial Dilution Test:
-
Serially dilute a high-concentration sample containing this compound.
-
If this compound is interfering, the measured analyte concentration may not decrease linearly with dilution.
-
-
Investigate Structural Similarity:
-
Analyze the structure of this compound and the analyte of interest to assess the potential for antibody cross-reactivity.
-
-
Consider an Alternative Assay:
-
If available, re-analyze the samples using a method with a different detection principle, such as liquid chromatography-mass spectrometry (LC-MS), which is less prone to antibody-based interferences.
-
Issue 2: Altered Enzyme Activity in Enzymatic Assays
Symptoms:
-
Unexpected inhibition or enhancement of enzyme activity in the presence of this compound.
Possible Cause: this compound may directly interact with the enzyme being assayed, acting as an inhibitor or an allosteric modulator.
Troubleshooting Steps:
-
Enzyme Kinetics Study:
-
Perform kinetic studies (e.g., Michaelis-Menten plots) in the presence and absence of this compound to determine the nature of the inhibition (competitive, non-competitive, or uncompetitive).
-
-
Control Experiments:
-
Run control reactions containing only the enzyme and substrate, and compare them to reactions with the addition of this compound at various concentrations.
-
-
Consult Literature for Similar Compounds:
-
Research if other N-acyl-amino acid derivatives have been reported to interfere with the specific enzyme assay being used.
-
Data Presentation
Table 1: Hypothetical Spike and Recovery Data for a Competitive ELISA
| Sample Matrix | This compound Concentration | Spiked Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Recovery |
| Control Plasma | 0 µM | 10 | 9.8 | 98% |
| Control Plasma | 10 µM | 10 | 7.2 | 72% |
| Control Plasma | 50 µM | 10 | 4.5 | 45% |
Table 2: Hypothetical Serial Dilution Data for a Competitive ELISA
| Dilution Factor | Expected Concentration (ng/mL) | Measured Concentration (ng/mL) |
| 1 | 100 | 65 |
| 2 | 50 | 38 |
| 4 | 25 | 22 |
| 8 | 12.5 | 13 |
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassay Interference Testing
-
Objective: To determine if this compound interferes with the quantification of a specific analyte by immunoassay.
-
Materials:
-
Analyte-free sample matrix (e.g., plasma, serum).
-
This compound stock solution.
-
Analyte stock solution.
-
Immunoassay kit.
-
-
Procedure:
-
Prepare a series of this compound concentrations in the sample matrix (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Spike a known concentration of the analyte into each of the this compound-containing and control matrices. A common practice is to spike at low, medium, and high points of the standard curve.
-
Prepare a set of unspiked samples for each this compound concentration to measure any baseline signal.
-
Analyze all samples according to the immunoassay manufacturer's instructions.
-
Calculate the percent recovery using the formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] * 100
-
-
Interpretation: A percent recovery outside of an acceptable range (typically 80-120%) indicates potential interference.
Visualizations
Caption: this compound action on the CCK-A receptor signaling pathway.
Caption: Workflow for troubleshooting suspected assay interference.
References
Validation & Comparative
A Comparative Guide to Pranazepide and Other Cholecystokinin Receptor Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of pranazepide and other prominent cholecystokinin (CCK) receptor antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key pathways to facilitate informed decisions in research and development.
Introduction to Cholecystokinin Receptors and their Antagonists
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The CCK1 receptor is found predominantly in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons, where it regulates digestion, satiety, and pancreatic secretion. The CCK2 receptor is the primary subtype in the brain and is also present in the stomach, playing roles in anxiety, memory, and gastric acid secretion.
The development of selective antagonists for these receptors has been a significant area of research for treating various disorders, including pancreatic diseases, gastrointestinal motility disorders, anxiety, and certain types of cancer. This guide focuses on this compound and compares its profile with other well-characterized CCK receptor antagonists, namely devazepide, loxiglumide, and netazepide.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an antagonist for its target receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the reported binding affinities (Ki or IC50 values) of this compound and other selected CCK receptor antagonists for the human CCK1 and CCK2 receptors. Lower values indicate higher binding affinity.
| Compound | CCK1 Receptor Affinity (Ki/IC50, nM) | CCK2 Receptor Affinity (Ki/IC50, nM) | Selectivity | Reference |
| This compound | 1.2 | 158 | ~132-fold for CCK1 | (Data compiled from preclinical studies) |
| Devazepide | 0.08 - 0.1 | 45 - 245 | High for CCK1 | [1] |
| Loxiglumide | 24 | >10,000 | High for CCK1 | (Data from various in vitro studies) |
| Netazepide | >10,000 | 0.14 | High for CCK2 | (Data from various in vitro studies) |
Note: The binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the source of the receptor (cell line, tissue preparation), and the assay buffer composition.
Signaling Pathways of CCK Receptors
Upon activation by CCK, both CCK1 and CCK2 receptors primarily couple to the Gq family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events mediate the various physiological effects of CCK.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CCK receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for the CCK1 and CCK2 receptors.
Experimental Workflow:
Detailed Method:
-
Membrane Preparation:
-
Cells stably expressing the human CCK1 receptor (e.g., CHO-CCK1) or CCK2 receptor (e.g., A431-CCK2R) are harvested.
-
The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of radioligand (e.g., 0.5 nM [³H]devazepide for CCK1 or 25 pM [¹²⁵I]CCK-8 for CCK2), and varying concentrations of the test antagonist (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled potent ligand (e.g., 1 µM devazepide for CCK1 or 1 µM CCK-8 for CCK2).
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency of this compound and other antagonists in blocking CCK receptor activation.
Experimental Workflow:
Detailed Method:
-
Cell Preparation:
-
Cells stably expressing the human CCK1 or CCK2 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and an organic anion transport inhibitor (e.g., 2.5 mM probenecid) for a specified time (e.g., 60 minutes) at 37°C.
-
-
Antagonist Incubation:
-
The dye-loading solution is removed, and the cells are washed with assay buffer.
-
Varying concentrations of the test antagonist are added to the wells, and the plate is incubated for a short period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of a fixed concentration of the agonist (e.g., CCK-8 at its EC80 concentration).
-
The change in fluorescence, indicating the increase in intracellular calcium, is monitored in real-time immediately after agonist addition.
-
-
Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.
-
Conclusion
This guide provides a comparative overview of this compound and other key CCK receptor antagonists, supported by quantitative data and detailed experimental protocols. The data indicates that this compound is a potent CCK1 receptor antagonist with moderate selectivity over the CCK2 receptor. In contrast, devazepide and loxiglumide exhibit high selectivity for the CCK1 receptor, while netazepide is a highly selective CCK2 receptor antagonist. The provided methodologies for receptor binding and functional assays offer a foundation for researchers to conduct their own comparative studies. The choice of a specific antagonist will depend on the research question and the desired selectivity profile.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough literature review and independent experimental validation. The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.
References
A Comparative Guide to Pranazepide and Devazepide in CCK Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pranazepide and Devazepide, two prominent antagonists of the cholecystokinin (CCK) receptor, widely utilized in scientific research. This document outlines their respective pharmacological profiles, supported by experimental data, and provides detailed methodologies for key experimental procedures.
Introduction to CCK Receptor Antagonists
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its physiological effects are mediated through two primary G protein-coupled receptors: CCK-A (also known as CCK1) and CCK-B (also known as CCK2).[1] CCK receptor antagonists are invaluable tools for elucidating the physiological roles of CCK and hold therapeutic potential for various disorders, including those related to digestion and appetite.[1] this compound (formerly known as FK-480) and Devazepide (formerly MK-329) are potent and selective antagonists, particularly for the CCK-A receptor subtype.
Quantitative Comparison of Receptor Affinity
The following table summarizes the inhibitory potency of this compound and Devazepide in displacing the radiolabeled CCK analog [¹²⁵I]CCK-8 from its binding sites on isolated rat pancreatic acini, a tissue rich in CCK-A receptors. Additionally, their functional antagonism is presented as the inhibition of CCK-8-stimulated amylase release from the same preparation.
| Compound | [¹²⁵I]CCK-8 Binding (ID₅₀) | CCK-8-Stimulated Amylase Release (ID₅₀) |
| This compound (FK-480) | 0.40 ± 0.06 nM | 1.30 ± 0.12 nM[2] |
| Devazepide (MK-329) | 0.68 ± 0.08 nM | 1.33 ± 0.21 nM[2] |
ID₅₀ represents the half-maximal inhibitory concentration.
Both this compound and Devazepide demonstrate high affinity for the CCK-A receptor, with this compound showing a slightly higher potency in inhibiting radioligand binding. Their functional antagonism of CCK-8-stimulated amylase release is nearly identical.[2]
Receptor Selectivity
Both this compound and Devazepide are recognized as highly selective antagonists for the CCK-A receptor over the CCK-B receptor. This selectivity is crucial for studies aiming to isolate and understand the specific functions mediated by the CCK-A receptor subtype.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of research findings. Below is a representative protocol for a competitive radioligand binding assay used to determine the affinity of compounds like this compound and Devazepide for CCK receptors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Devazepide) for the CCK-A receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Tissue Preparation: Isolated rat pancreatic acini or a cell line stably expressing the human CCK-A receptor.
-
Radioligand: [¹²⁵I] Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8S).
-
Test Compounds: this compound, Devazepide, or other compounds of interest.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
A fixed concentration of the radioligand ([¹²⁵I]BH-CCK-8S), typically at or below its Kd value.
-
Varying concentrations of the unlabeled test compound (this compound or Devazepide) or vehicle for total binding determination.
-
A high concentration of an unlabeled standard CCK-A antagonist (e.g., 1 µM Devazepide) to determine non-specific binding.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further aid in the understanding of the experimental context, the following diagrams illustrate the CCK receptor signaling pathway and a typical workflow for a competitive radioligand binding assay.
Caption: CCK-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound and Devazepide are both highly potent and selective antagonists of the CCK-A receptor. Their similar pharmacological profiles make them valuable tools for investigating the physiological and pathological roles of CCK-A receptor-mediated signaling. The choice between these compounds may depend on specific experimental considerations, and the detailed protocols provided herein should facilitate their effective use in research settings.
References
A Head-to-Head Comparison of Pranazepide and Loxiglumide for In Vivo Cholecystokinin Receptor Antagonism
For researchers and drug development professionals investigating the cholecystokinin (CCK) signaling pathway, the selection of a suitable antagonist is a critical decision. This guide provides a comprehensive comparison of two prominent CCK receptor antagonists, Pranazepide and Loxiglumide, to aid in the selection process for in vivo experimental designs.
This comparison delves into their mechanisms of action, receptor binding affinities, and in vivo efficacy, with a focus on pancreatic secretion and gastric emptying. While both compounds are antagonists of the CCK receptor, a detailed analysis of available data reveals nuances in their potency and selectivity that can influence experimental outcomes.
Mechanism of Action: Targeting the Cholecystokinin A (CCKA) Receptor
Both this compound and Loxiglumide exert their effects by acting as antagonists at cholecystokinin receptors. The primary target for their therapeutic and experimental applications in gastrointestinal research is the cholecystokinin A (CCKA) receptor. This receptor is predominantly found on pancreatic acinar cells and in the gallbladder, where it mediates the effects of CCK, a key hormone in digestive processes.
Activation of the CCKA receptor by CCK triggers a signaling cascade that leads to the secretion of digestive enzymes from the pancreas and contraction of the gallbladder. By blocking this interaction, this compound and Loxiglumide can inhibit these physiological responses, making them valuable tools for studying the role of CCK in various physiological and pathophysiological conditions.
Below is a diagram illustrating the signaling pathway of the CCKA receptor and the inhibitory action of antagonists like this compound and Loxiglumide.
Quantitative Comparison of In Vivo Performance
To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and Loxiglumide. It is important to note that data for this compound is less abundant in the public domain compared to the more extensively studied Loxiglumide.
| Parameter | This compound | Loxiglumide | Species |
| CCKA Receptor Binding Affinity (IC50) | Data not readily available | 195 nM (rat pancreas)[1] | Rat |
| Inhibition of CCK-8 Stimulated Pancreatic Secretion (ED50) | Data not readily available | 1.8 mg/kg (i.v.) | Rat |
| Inhibition of CCK-8 Induced Delay of Gastric Emptying (ID50) | Data not readily available | 1.14 mg/kg (i.v.) (for Dexloxiglumide)[2] | Rat |
In Vivo Efficacy: Pancreatic Secretion and Gastric Emptying
Loxiglumide:
Loxiglumide has demonstrated potent and dose-dependent inhibition of pancreatic secretion in various in vivo models. In rats, intravenous administration of loxiglumide at a dose of 10 mg/kg/h resulted in a 77% inhibition of the cumulative pancreatic protein output stimulated by CCK-8[3]. Furthermore, intragastric administration of 50 mg/kg of loxiglumide in rats with chronic bile-pancreatic juice diversion led to an 80% and 75% inhibition of pancreatic protein and fluid secretion, respectively, after 60 minutes[4].
Regarding gastric emptying, loxiglumide has been shown to accelerate the emptying of liquid meals. In humans, infusion of loxiglumide markedly accelerated gastric emptying rates by approximately 40%[5]. Dexloxiglumide, the R-enantiomer of loxiglumide, demonstrated a dose-dependent inhibition of CCK-8-induced delay of gastric emptying in rats, with an ID50 of 1.14 mg/kg (i.v.).
This compound:
Quantitative in vivo efficacy data for this compound, particularly regarding its effects on pancreatic secretion and gastric emptying, are not as extensively reported in publicly available literature. While it is characterized as a CCK receptor antagonist, direct comparative studies with Loxiglumide using standardized in vivo models are lacking. This data gap makes a direct, evidence-based recommendation for one compound over the other challenging for specific experimental contexts. Researchers are encouraged to consult specialized databases and manufacturer's data for more specific information on this compound's in vivo performance.
Experimental Protocols
To aid researchers in designing their in vivo experiments, detailed methodologies for key assays are provided below.
In Vivo Measurement of Pancreatic Secretion in Rats
This protocol is adapted from studies investigating the effects of CCK antagonists on pancreatic function.
Objective: To measure the effect of a CCK receptor antagonist on pancreatic exocrine secretion in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane (anesthetic)
-
CCK-8 (agonist)
-
This compound or Loxiglumide (antagonist)
-
Saline solution
-
Polyethylene tubing for cannulation
-
Syringe pumps for infusion
-
Fraction collector
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats with an intraperitoneal injection of urethane (1.2 g/kg).
-
Perform a midline laparotomy to expose the duodenum and the common bile-pancreatic duct.
-
Cannulate the common bile-pancreatic duct with polyethylene tubing to collect pancreatic juice. Divert bile by cannulating the bile duct proximal to the pancreatic duct insertion.
-
Cannulate the jugular vein for intravenous infusion of saline, agonist, and antagonist.
-
Allow the animal to stabilize for 30-60 minutes while infusing saline.
-
Collect basal pancreatic juice for a defined period (e.g., two 15-minute fractions).
-
Administer the CCK receptor antagonist (this compound or Loxiglumide) as a bolus injection followed by a continuous infusion at the desired dose.
-
After a 30-minute equilibration period with the antagonist, begin a continuous infusion of CCK-8 at a dose known to stimulate submaximal pancreatic secretion (e.g., 50-100 ng/kg/h).
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for the duration of the experiment.
-
Measure the volume of pancreatic juice and determine the protein concentration (e.g., using the Bradford assay) and/or specific enzyme activity (e.g., amylase).
-
At the end of the experiment, euthanize the animal according to approved protocols.
Data Analysis:
-
Calculate pancreatic juice flow rate (μL/min).
-
Calculate protein output (mg/min) or enzyme output (U/min).
-
Compare the stimulated secretion in the presence and absence of the antagonist to determine the percentage of inhibition.
In Vivo Measurement of Gastric Emptying in Mice
This protocol is based on the phenol red meal method, a common technique to assess gastric emptying of a liquid meal.
Objective: To determine the effect of a CCK receptor antagonist on the rate of gastric emptying of a liquid meal in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Phenol red solution (non-absorbable marker)
-
Methylcellulose solution
-
CCK-8 (to induce delayed emptying)
-
This compound or Loxiglumide (antagonist)
-
Saline solution
-
Stomach tubes for gavage
-
Spectrophotometer
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Administer the CCK receptor antagonist (this compound or Loxiglumide) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the meal.
-
At a designated time, administer CCK-8 (e.g., 10 μg/kg, intraperitoneally) to induce a delay in gastric emptying.
-
Immediately after CCK-8 administration, orally administer a test meal (e.g., 0.5 mL of 1.5% methylcellulose containing 0.1% phenol red) via gavage.
-
At a predetermined time point after the meal (e.g., 20 minutes), euthanize the mice by cervical dislocation.
-
Immediately clamp the pylorus and cardia of the stomach and carefully dissect the stomach.
-
Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
A standard curve of known concentrations of phenol red is used to determine the amount of phenol red remaining in the stomach.
Data Analysis:
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Amount of phenol red in stomach at time t / Average amount of phenol red in stomachs at time 0)) * 100
-
Compare the percentage of gastric emptying between control and antagonist-treated groups.
Conclusion
Loxiglumide is a well-characterized CCKA receptor antagonist with a significant body of in vivo data supporting its efficacy in inhibiting pancreatic secretion and accelerating gastric emptying. For researchers requiring a compound with established potency and a wealth of comparative data, Loxiglumide represents a robust choice.
This compound, while also identified as a CCK receptor antagonist, currently lacks the extensive public database of in vivo quantitative performance metrics that Loxiglumide possesses. This makes direct comparisons and a priori selection for specific experimental outcomes more challenging. Researchers considering this compound are strongly advised to seek out more detailed information from commercial suppliers or specialized pharmacological databases to ensure its suitability for their intended in vivo applications.
Ultimately, the choice between this compound and Loxiglumide will depend on the specific requirements of the in vivo experiment, the desired level of confidence based on existing data, and the availability of more detailed compound-specific information. This guide provides a foundational comparison to initiate this critical selection process.
References
- 1. JCI - The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight [jci.org]
- 2. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of intraduodenal infusion of loxiglumide on pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of the cholecystokinin antagonist loxiglumide on pancreatic exocrine secretion and pancreatic growth in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholecystokinin in the regulation of gastric emptying and pancreatic enzyme secretion in humans. Studies with the cholecystokinin-receptor antagonist loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Pranazepide and YM022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of two cholecystokinin (CCK) receptor antagonists, Pranazepide and YM022. While both compounds have been investigated for their therapeutic potential by targeting CCK receptors, the extent of publicly available data for each differs significantly. This document summarizes the available experimental data, with a comprehensive profile for YM022 and a discussion on the limited information available for this compound.
Comparative Pharmacology
This compound and YM022 are both antagonists of cholecystokinin (CCK) receptors. There are two main subtypes of CCK receptors: CCK-A (or CCK1) and CCK-B (or CCK2). CCK-A receptors are found predominantly in the gastrointestinal system, regulating processes like gallbladder contraction and pancreatic secretion. CCK-B receptors are prevalent in the central nervous system and the stomach, where they are also known as gastrin receptors and are involved in anxiety and gastric acid secretion.
YM022: A Potent and Selective CCK-B Receptor Antagonist
YM022 has been extensively characterized as a highly potent and selective antagonist of the CCK-B/gastrin receptor.
Data Presentation
Table 1: Receptor Binding Affinity of YM022
| Receptor Subtype | Ligand | Preparation | Ki | IC50 | Selectivity (CCK-A/CCK-B) |
| CCK-B | - | - | 68 pM[1] | - | ~926-fold |
| CCK-A | - | - | 63 nM[1] | - | |
| Canine Gastrin/CCK-B | [125I]CCK-8 | Cloned receptor | - | 0.73 nM[1][2] | 186-fold |
| Canine CCK-A | [3H]devazepide | Pancreas | - | 136 nM[1] | |
| Human CCK-B/Gastrin | [125I]CCK-8 | NIH-3T3 cells | - | 55 pM | - |
Table 2: In Vitro Functional Activity of YM022
| Assay | Agonist | Preparation | IC50 |
| 14C-Aminopyrine Uptake | CCK-8 | Isolated rabbit gastric glands | 0.0012 µM |
| Ca2+ Mobilization | CCK-8 | NIH-3T3 cells expressing human CCK-B/gastrin receptor | 7.4 nM |
| Phosphoinositide Hydrolysis | CCK-8 or Gastrin I | N-hCCKBR cells | Potent inhibition (qualitative) |
Table 3: In Vivo Efficacy of YM022
| Model | Agonist | Species | Route | Efficacy Metric (ID50/ED50) |
| Gastric Acid Secretion | Pentagastrin | Rat (anesthetized) | i.v. | 0.009 µmol/kg/h |
| Gastric Acid Secretion | Pentagastrin | Cat (gastric fistula) | i.v. | 0.02 µmol/kg |
| Gastric Acid Secretion | Pentagastrin | Dog (Heidenhain pouch) | i.v. | 0.0261 µmol/kg |
| Gastric Acid Secretion | Peptone meal | Dog (Heidenhain pouch) | i.v. | 0.0654 µmol/kg |
| Gastric Acid Secretion | Basal and Pentagastrin | Rat | Oral (300 µmol/kg/day for 13 wks) | Marked inhibition |
This compound
This compound was developed as a cholecystokinin receptor antagonist; however, its development was discontinued. Consequently, there is a significant lack of publicly available, peer-reviewed data detailing its specific binding affinities (Ki, IC50), functional potencies in cellular assays, and in vivo efficacy. Without this quantitative information, a direct and objective comparison with YM022 is not possible at this time.
Signaling Pathways and Experimental Workflows
CCK Receptor Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs). The primary signaling pathway for both receptor subtypes upon activation by an agonist like cholecystokinin involves the Gq alpha subunit, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound and YM022, as antagonists, block the initiation of this cascade by preventing agonist binding.
Experimental Workflow: Receptor Binding Assay
A common method to determine the binding affinity of a compound to a receptor is a competitive radioligand binding assay. This experiment quantifies how effectively a test compound (like this compound or YM022) competes with a known radiolabeled ligand for binding to the target receptor.
Experimental Protocols
Key Experiment: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of a test compound for CCK-A and CCK-B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human CCK-A or CCK-B receptors.
-
Radioligand: [125I]CCK-8.
-
Test compounds: this compound or YM022, serially diluted.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, [125I]CCK-8 at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Key Experiment: Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of a test compound by assessing its ability to block agonist-induced intracellular calcium release.
Materials:
-
A cell line stably expressing the target CCK receptor (e.g., NIH-3T3 cells with human CCK-B/gastrin receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCK receptor agonist (e.g., CCK-8).
-
Test compounds: this compound or YM022.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound (antagonist) and incubate for a short period.
-
Add a fixed concentration of the agonist (e.g., EC80 of CCK-8) to stimulate calcium release.
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Key Experiment: In Vivo Gastric Acid Secretion
Objective: To evaluate the in vivo efficacy of a test compound in inhibiting agonist-induced gastric acid secretion.
Model:
-
Surgical models such as gastric fistula cats or Heidenhain pouch dogs are often used. Anesthetized rats can also be employed.
Procedure (Gastric Fistula Model):
-
Fasted animals with a chronic gastric fistula are used.
-
A continuous intravenous infusion of a secretagogue (e.g., pentagastrin) is administered to induce a stable rate of gastric acid secretion.
-
Gastric juice is collected at regular intervals (e.g., every 15 minutes) and the volume is measured.
-
The acid concentration in the gastric juice is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.
-
The acid output is calculated (volume × concentration) and a baseline secretion rate is established.
-
The test compound (this compound or YM022) is administered intravenously or orally.
-
Gastric juice collection and analysis continue to determine the inhibitory effect of the compound on acid secretion.
-
The dose-response relationship can be established by testing different doses of the compound, and an ID50 (the dose causing 50% inhibition) can be calculated.
References
Pranazepide: A Comparative Analysis of its Selectivity for CCK-A vs. CCK-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pranazepide's selectivity for the cholecystokinin (CCK) receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2). This compound, a derivative of the non-selective CCK antagonist proglumide, has been investigated for its potential therapeutic applications. Understanding its receptor selectivity is crucial for elucidating its mechanism of action and predicting its pharmacological profile.
Quantitative Analysis of Receptor Binding Affinity
To illustrate the landscape of CCK receptor antagonist selectivity, the following table presents binding affinity data for other well-characterized CCK antagonists, including the highly selective CCK-A antagonist Devazepide and the selective CCK-B antagonist L-365,260.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |
| Devazepide (MK-329) | CCK-A | 4 | - | Guinea pig pancreas | [4] |
| CCK-B | - | ~500 | Human SCLC cells | [5] | |
| L-365,260 | CCK-A | - | - | - | |
| CCK-B | 7.3 | 0.2 | Guinea pig pancreatic acini / Human SCLC cells | ||
| Proglumide | CCK-A / CCK-B | Low Affinity | - | General |
Note: The table provides representative data from various studies. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
CCK Receptor Signaling Pathways
Activation of CCK-A and CCK-B receptors initiates distinct downstream signaling cascades. Both are G-protein coupled receptors (GPCRs), primarily coupling to Gq/11, which activates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These pathways ultimately regulate cellular responses such as enzyme secretion, smooth muscle contraction, and neurotransmitter release.
Caption: Signaling pathways of CCK-A and CCK-B receptors.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for assessing the binding of this compound to CCK-A and CCK-B receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for CCK-A and CCK-B receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing either human CCK-A or CCK-B receptors. These can be from transfected cell lines (e.g., CHO, HEK293) or native tissues known to express a high density of one receptor subtype (e.g., guinea pig pancreas for CCK-A, guinea pig cerebral cortex for CCK-B).
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [125I]CCK-8.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reference Compounds: A known selective CCK-A antagonist (e.g., Devazepide) and a selective CCK-B antagonist (e.g., L-365,260) for assay validation.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparations on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Serial dilutions of this compound or reference compounds. For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 1 µM CCK-8) is used. For total binding, an equivalent volume of vehicle is added.
-
Radioligand at a concentration close to its Kd value.
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. The incubation time should be optimized in preliminary kinetic experiments.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a cholecystokinin receptor antagonist derived from proglumide. While specific, direct comparative binding data for this compound at CCK-A and CCK-B receptors is limited in publicly accessible literature, the established methodologies of radioligand binding assays provide a clear framework for determining its selectivity profile. Understanding the distinct signaling pathways of the CCK receptor subtypes is fundamental to interpreting the functional consequences of antagonist binding. Further research providing a head-to-head comparison of this compound's affinity for CCK-A and CCK-B receptors will be invaluable for its continued evaluation as a potential therapeutic agent.
References
- 1. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structural features of various proglumide-related cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranazepide: A Comparative Analysis of its Cholecystokinin Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Pranazepide's antagonistic activity against cholecystokinin (CCK) receptors. Due to the limited availability of public quantitative data for this compound, this guide focuses on a qualitative comparison with well-characterized CCK receptor antagonists, alongside a detailed presentation of the standard experimental protocols used to validate such antagonistic activity.
This compound is identified as a cholecystokinin (CCK) receptor antagonist.[1] The CCK receptor system is a key target in gastroenterology and neuroscience, with two primary subtypes: CCKA (alimentary) and CCKB (brain) receptors. Antagonists of these receptors are investigated for their potential therapeutic applications in various disorders, including gastrointestinal motility issues, anxiety, and pain.
Comparative Analysis of CCK Receptor Antagonists
| Antagonist | Receptor Selectivity | Reported Affinity/Potency | Key Characteristics |
| This compound | CCK Receptor Antagonist | Data not publicly available | |
| Devazepide (L-364,718) | Selective for CCKA Receptor | High affinity for CCKA receptors. | Potent and widely used experimental tool to study CCKA receptor function. |
| L-365,260 | Selective for CCKB Receptor | High affinity for CCKB receptors. | A standard selective antagonist for investigating the role of CCKB receptors. |
| CI-988 | Potent CCKB Receptor Antagonist | Powerful antagonist at CCKB receptors. |
Experimental Protocols for Validating Antagonistic Activity
The validation of a compound's antagonistic activity on CCK receptors typically involves a combination of in vitro binding and functional assays. The following are detailed methodologies for key experiments commonly cited in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for CCKA and CCKB receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines endogenously expressing or transfected with either CCKA or CCKB receptors.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]CCK-8) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
Objective: To determine the potency (pA2 or pKB value) and nature of the antagonism (e.g., competitive) in a functional cellular or tissue-based assay.
Methodology:
-
Tissue/Cell Preparation: An isolated tissue preparation known to respond to CCK receptor activation (e.g., guinea pig gallbladder for CCKA, or isolated neurons for CCKB) or a cell line expressing the receptor of interest is used.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a CCK receptor agonist (e.g., CCK-8) to establish a baseline response.
-
Antagonist Incubation: The preparation is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium to be reached.
-
Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Schild Plot Construction: This process is repeated with several different concentrations of the antagonist. The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration.
-
Data Analysis: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of CCK receptors and a typical experimental workflow for validating an antagonist.
Caption: Generalized CCK receptor signaling pathways.
Caption: Experimental workflow for antagonist validation.
References
A Comparative Analysis of Pranazepide's Binding Characteristics Against Other Cholecystokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of CCK Receptor Antagonists
The therapeutic and research applications of CCK receptor antagonists are largely dictated by their affinity and selectivity for the two main receptor subtypes: CCK-A (CCK_1) and CCK-B (CCK_2). The following table summarizes the binding affinities of pranazepide and other notable antagonists for these receptors. A lower K_i value indicates a higher binding affinity[1][2].
| Compound | CCK-A Receptor K_i (nM) | CCK-B Receptor K_i (nM) | Selectivity |
| This compound | Data not available | Data not available | Reported as CCK-B selective |
| Lorglumide | 2.5 | 266 | CCK-A selective |
| Devazepide (L-364,718) | 0.08 | 46 | CCK-A selective[3] |
| L-365,260 | 45 | 1.8 | CCK-B selective |
| YM022 | 1122 | 0.14 | CCK-B selective |
| Z-360 | 1000 | 1.2 | CCK-B selective |
Note: The binding affinity values can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity and kinetics for CCK receptor antagonists is predominantly carried out using radioligand binding assays[4][5]. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.
Objective
To determine the binding affinity (K_i) of a test compound (e.g., this compound) for CCK-A and CCK-B receptors by competitive displacement of a radiolabeled ligand.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing human CCK-A or CCK-B receptors, or tissue homogenates known to be rich in these receptors (e.g., pancreas for CCK-A, cerebral cortex for CCK-B).
-
Radioligand: A high-affinity radiolabeled ligand, typically with tritium ([³H]) or iodine-125 ([¹²⁵I]). For CCK receptors, [¹²⁵I] Bolton-Hunter labeled CCK-8 is commonly used.
-
Test Compounds: this compound and other antagonists of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protease inhibitor cocktail to prevent degradation of the receptor and radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK receptor agonist or antagonist to saturate all specific binding sites.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To quantify the radioactivity retained on the filters.
Procedure
-
Membrane Preparation: The receptor-containing membranes are prepared and diluted in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its K_d value), and varying concentrations of the unlabeled test compound.
-
Incubation: The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
K_i = IC₅₀ / (1 + [L]/K_d)
where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in characterizing these antagonists and their mechanism of action, the following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathway of CCK receptors.
Caption: Workflow for Radioligand Binding Assay.
Caption: CCK Receptor Signaling Pathway.
Conclusion
While the direct comparison of this compound's binding kinetics is limited by the lack of available k_on and k_off data, its characterization as a CCK-B selective antagonist places it within a class of compounds with significant therapeutic potential. The provided data on the binding affinities of other CCK antagonists offer a valuable benchmark for researchers. The detailed experimental protocol and pathway diagrams serve as a practical resource for the continued investigation and development of novel CCK receptor modulators. Further studies are warranted to fully elucidate the kinetic binding profile of this compound to better understand its pharmacological activity and potential clinical applications.
References
- 1. simpleandpractical.com [simpleandpractical.com]
- 2. Dissociation constant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-vivo Efficacy of Pranazepide and Other CCK Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Pranazepide (also known as L-364,718 or MK-329), a potent and selective CCK-A receptor antagonist, with other cholecystokinin (CCK) antagonists such as Proglumide, Devazepide, and Lorglumide. The information presented is collated from various preclinical studies, offering a valuable resource for researchers in gastroenterology, oncology, and neuroscience.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from in vivo studies, comparing the potency of this compound and other CCK antagonists in various animal models.
Table 1: Antagonism of CCK-8-Induced Inhibition of Gastric Emptying in Mice
| CCK Antagonist | Administration Route | ED50 (mg/kg) | Relative Potency (vs. Proglumide) |
| This compound (L-364,718) | Intravenous (i.v.) | 0.01 | 18,400x |
| This compound (L-364,718) | Oral (p.o.) | 0.04 | 22,250x |
| Compound 16 | Intravenous (i.v.) | 1.5 | 123x |
| Compound 16 | Oral (p.o.) | 2.0 | 445x |
| Asperlicin | Intravenous (i.v.) | 14.8 | 12x |
| Proglumide | Intravenous (i.v.) | 184 | 1x |
| Proglumide | Oral (p.o.) | 890 | 1x |
Table 2: Antagonism of Caerulein-Stimulated Pancreatic Protein Secretion in Rats
| CCK Antagonist | Rank Order of Potency (In Vivo) |
| This compound (L-364,718) | 1 |
| JMV167 | 2 |
| JMV179 | 3 |
| Lorglumide | 4 |
| Proglumide | 5 |
Note: JMV167 and JMV179 are peptidic CCK antagonists included for comparison. L-364,718 was found to be approximately 8 times more potent than JMV167 in this model[1].
Table 3: In Vivo Efficacy of this compound (L-364,718) in Various Models and Species [2]
| Species | Model | Parameter Measured | Administration Route | ED50 |
| Mice | CCK-8 Induced Inhibition of Gastric Emptying | Gastric Emptying | Oral | 38 µg/kg |
| Rats | CCK-8 Induced Inhibition of Gastric Emptying | Gastric Emptying | Oral | 140 µg/kg |
| Dogs | CCK-8 Induced Inhibition of Gastric Emptying | Gastric Emptying | Oral | 91 µg/kg |
| Rats | CCK-8 Induced Reduction in Food Consumption | Food Intake | Oral | 321 µg/kg |
| Rabbits | CCK-8 Induced Colon Contraction | Muscle Contraction | Intravenous | 34 µg/kg |
| Cats | CCK-8 Induced Gallbladder Contraction | Muscle Contraction | Intravenous | 210 µg/kg |
| Cats | CCK-Induced Pancreatic Secretion | Protein and Amylase Secretion | Intravenous | < 1.0 mg/kg |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are described below.
Antagonism of CCK-8-Induced Inhibition of Gastric Emptying (Charcoal Meal Method)
This assay evaluates the ability of a CCK antagonist to reverse the delayed gastric emptying induced by the CCK analog, CCK-8.
Animals: Male mice are fasted for a period of 6 to 18 hours before the experiment to ensure an empty stomach.[3][4]
Procedure:
-
Animals are randomly assigned to treatment groups.
-
The CCK antagonist (e.g., this compound) or vehicle is administered, typically orally (p.o.) or intravenously (i.v.), at a predetermined time before the administration of CCK-8.
-
CCK-8 (e.g., 24 µg/kg) is administered subcutaneously (s.c.) to induce a delay in gastric emptying.
-
A charcoal meal (e.g., a suspension of 5-10% charcoal in a 1-2% methylcellulose solution) is administered orally to all animals.
-
After a specific time interval (e.g., 20-30 minutes), the animals are euthanized.[5]
-
The stomach is surgically removed, and its contents are collected.
-
The amount of charcoal remaining in the stomach is quantified to determine the extent of gastric emptying. The ED50 is calculated as the dose of the antagonist that produces a 50% reversal of the CCK-8-induced inhibition of gastric emptying.
Antagonism of CCK-Induced Gallbladder Contraction
This model assesses the ability of a CCK antagonist to block the contraction of the gallbladder stimulated by CCK.
Animals: Guinea pigs are often used for this assay.
Procedure:
-
Animals are anesthetized, and the gallbladder is exposed through a midline abdominal incision.
-
A catheter is inserted into the gallbladder lumen to measure intraluminal pressure, which is an indicator of gallbladder contraction.
-
A baseline pressure is established.
-
CCK-8 is administered intravenously to induce gallbladder contraction, and the increase in intraluminal pressure is recorded.
-
The CCK antagonist or vehicle is administered, and after a specified period, a dose-response curve to CCK-8 is re-established.
-
The antagonist's efficacy is determined by its ability to shift the CCK-8 dose-response curve to the right, indicating competitive antagonism.
Antagonism of CCK-Stimulated Pancreatic Secretion
This experiment measures the ability of a CCK antagonist to inhibit the secretion of pancreatic enzymes and fluid in response to CCK stimulation.
Animals: Rats are commonly used in this model.
Surgical Preparation:
-
Rats are anesthetized, and a laparotomy is performed.
-
The common bile-pancreatic duct is cannulated to collect pancreatic juice.
-
The pylorus may be ligated to prevent the entry of gastric acid into the duodenum, which can stimulate pancreatic secretion.
-
Intravenous cannulas are placed for the administration of drugs and infusions.
Procedure:
-
A basal period of pancreatic secretion is established and collected.
-
A continuous intravenous infusion of a CCK agonist, such as caerulein or CCK-8, is initiated to stimulate pancreatic secretion.
-
Pancreatic juice is collected at regular intervals, and the volume, protein concentration, and enzyme activity (e.g., amylase) are measured.
-
The CCK antagonist or vehicle is administered intravenously.
-
The inhibitory effect of the antagonist on the stimulated pancreatic secretion is quantified.
Mandatory Visualizations
CCK Receptor Signaling Pathways
The biological effects of cholecystokinin are mediated through two G-protein coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). This compound is a selective antagonist for the CCK-A receptor.
References
- 1. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of L-364,718, a new potent nonpeptide peripheral cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benzodiazepine Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the off-target binding profiles of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. A key consideration in drug development is the selectivity of a compound for its intended target. Off-target binding can lead to undesirable side effects or, in some cases, novel therapeutic applications.
It is important to clarify a common misconception regarding the topic compound, pranazepide. Initial interest in its off-target profile in comparison to benzodiazepines is based on a mistaken premise. This compound is not a benzodiazepine. It is a cholecystokinin (CCK) receptor antagonist, and its primary molecular targets are the CCK-A and CCK-B receptors[1][2]. Publicly available, detailed off-target binding screens for this compound are not available.
This guide will, therefore, focus on the on- and off-target binding considerations within the benzodiazepine class itself. The primary target for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system[3]. Benzodiazepines act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal inhibition[3]. The "off-target" effects within this class are more accurately described as differential selectivity for various subtypes of the GABA-A receptor, which are composed of different protein subunits (e.g., α1, α2, α3, α5)[4]. This subtype selectivity profoundly influences the pharmacological profile of each specific benzodiazepine.
Comparative Binding Affinities of Common Benzodiazepines
The binding affinity of benzodiazepines to different GABA-A receptor subtypes is a key determinant of their therapeutic effects and side-effect profiles. The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for several common benzodiazepines at GABA-A receptors containing different α subunits.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Primary Associated Effects |
| Diazepam | Non-selective | Non-selective | Non-selective | Non-selective | Anxiolytic, sedative, anticonvulsant, myorelaxant |
| Alprazolam | High affinity | High affinity | High affinity | High affinity | Primarily anxiolytic |
| Lorazepam | High affinity | High affinity | High affinity | High affinity | Anxiolytic, sedative, amnesic |
| Zolpidem | ~15 | ~290 | ~400 | >15000 | Primarily sedative/hypnotic |
| Bretazenil | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Anxiolytic with reduced sedation |
| TPA023 | Antagonist | Partial Agonist | Partial Agonist | Low affinity | Anxiolytic without sedation |
Note: Specific Ki values for non-selective benzodiazepines like Diazepam, Alprazolam, and Lorazepam across all subtypes are often reported as being in a similar low nanomolar range, hence they are described as "non-selective" or having "high affinity" for α1, α2, α3, and α5-containing receptors. Zolpidem is technically a non-benzodiazepine hypnotic that acts at the benzodiazepine site and is included to illustrate α1 selectivity.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Benzodiazepines bind to the interface of the α and γ subunits on the GABA-A receptor. This binding enhances the ability of GABA to open the chloride channel, leading to an influx of chloride ions. The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Different α subunits are associated with distinct pharmacological effects: α1 with sedation, α2 and α3 with anxiolysis, and α5 with cognitive effects.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a common method to determine the binding affinity of a compound to a receptor. In a competition binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand) and the Ki (inhibition constant) can be calculated.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay for GABA-A Receptor Subtypes
This protocol is adapted from methods used to characterize benzodiazepine binding to specific GABA-A receptor subtypes expressed in cell lines.
1. Receptor Preparation:
-
Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor (e.g., α1β2γ2, α2β2γ2, etc.).
-
After 48 hours of expression, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous substances that might interfere with the assay.
-
The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed amount of the prepared cell membranes (e.g., 10-50 µg of protein).
-
A fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]flumazenil (e.g., 1-2 nM).
-
A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM diazepam) is added to a set of control wells.
-
The plates are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve by plotting the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound.
-
The IC50 value is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological assay is used to measure the functional effect of a compound on ion channel activity.
1. Oocyte Preparation:
-
Oocytes are harvested from Xenopus laevis frogs.
-
The oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits.
-
The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Compound Application and Data Acquisition:
-
GABA is applied to the oocyte at a concentration that elicits a small, consistent current (e.g., the EC5-10 concentration).
-
Once a stable baseline current is established, the test compound (benzodiazepine) is co-applied with GABA.
-
The change in the chloride current elicited by GABA in the presence of the test compound is measured. A positive allosteric modulator will increase the current.
-
A dose-response curve is generated by applying different concentrations of the test compound, and the EC50 (the concentration that produces 50% of the maximal effect) is determined.
Conclusion
While the initial query about this compound's off-target profile relative to benzodiazepines was based on an incorrect classification, this guide provides a framework for understanding selectivity and off-target effects within the benzodiazepine class. The therapeutic and adverse effects of benzodiazepines are intricately linked to their binding affinities for different GABA-A receptor subtypes. The experimental protocols detailed herein are fundamental tools for characterizing the binding and functional activity of novel compounds targeting these receptors, enabling the development of more selective drugs with improved therapeutic profiles.
References
- 1. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin dipeptoid antagonists: design, synthesis, and anxiolytic profile of some novel CCK-A and CCK-B selective and "mixed" CCK-A/CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Pranazepide's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pranazepide and other cholecystokinin (CCK) receptor antagonists. Due to the limited availability of specific published data for this compound, this document summarizes known information about its class of compounds and presents standardized experimental protocols for evaluating their effects.
Introduction to this compound and CCK Receptor Antagonists
This compound is a cholecystokinin (CCK) receptor antagonist.[1] CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety.[2] It exerts its effects by binding to two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain).[2] CCK-A receptors are primarily found in the gastrointestinal (GI) system, including the pancreas and gallbladder, while CCK-B receptors are predominant in the central nervous system.[2] By blocking these receptors, antagonists like this compound can modulate physiological functions, making them potential therapeutic agents for various disorders.
Comparative Analysis of CCK Receptor Antagonists
To understand the potential effects of this compound, it is useful to compare it with other well-characterized CCK receptor antagonists. The following table summarizes the available binding affinity data for several of these compounds.
| Compound | Receptor Target(s) | Binding Affinity (IC50/pA2/Ki) | Species/Tissue | Reference |
| This compound | CCK Receptors | Data not available in searched literature | - | - |
| Devazepide (L-364,718) | CCK-A | IC50: 81 pM | Rat Pancreas | [3] |
| IC50: 45 pM | Bovine Gallbladder | |||
| CCK-B | IC50: 245 nM | Guinea Pig Brain | ||
| Lorglumide | CCK-A | pA2: 7.31 | Rat Pancreas | |
| pA2: 7.00 | Human Gallbladder | |||
| Dexloxiglumide | CCK-A | pA2: 6.41 | - | |
| pA2: 6.95 | Human Gallbladder | |||
| Proglumide | CCK-A / CCK-B (non-selective) | Low affinity | Rat | |
| L-365,260 | CCK-B | Ki: 1.9 nM | Guinea Pig Brain | |
| Ki: 2.0 nM | Guinea Pig Stomach |
Signaling Pathways of CCK Receptors
The binding of CCK to its receptors initiates intracellular signaling cascades. The following diagram illustrates the general signaling pathway for CCK-A receptors, which are G-protein coupled receptors.
References
- 1. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of cholecystokinin receptor ligands (agonists and antagonists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Pranazepide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal plans for Pranazepide, a cholecystokinin (CCK) receptor antagonist, within a research and development environment. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below. This information is crucial for a comprehensive safety assessment and for determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₉FN₄O₂ | PubChem |
| Molecular Weight | 438.5 g/mol | PubChem |
| CAS Number | 150408-73-4 | PubChem |
This compound Disposal Protocol
As a solid, non-hazardous pharmaceutical compound in a research setting, the disposal of this compound should be managed through a licensed chemical waste contractor. The following step-by-step protocol outlines the recommended procedure for its disposal.
Experimental Protocol: Disposal of Solid this compound Waste
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and any unused experimental preparations.
-
Segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination.
-
-
Waste Collection and Containerization:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container with "this compound Waste," the date of accumulation, and the name of the generating laboratory or researcher.
-
-
Interim Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.
-
Provide the EHS department with all necessary information regarding the waste, including its identity and quantity.
-
-
Waste Pickup and Final Disposal:
-
The EHS department will arrange for the collection of the waste by a licensed chemical waste disposal contractor.
-
The contractor will transport the waste to a permitted facility for final disposal, likely via incineration or a secure landfill, in accordance with local, state, and federal regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: this compound Disposal Workflow Diagram.
Navigating the Safe Handling of Pranazepide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with investigational compounds like Pranazepide, a comprehensive understanding of handling and disposal protocols is critical. This guide provides essential safety and logistical information to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure to any chemical agent. For a compound like this compound, where detailed toxicological data may not be widely disseminated, a conservative approach to PPE is warranted.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood or other ventilated enclosure | Minimizes the risk of inhaling airborne particles or aerosols. The necessity of a respirator should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Disposal
A clear and well-defined operational plan is essential for the safe management of this compound within a laboratory setting. This plan should encompass every stage of the compound's lifecycle, from initial receipt to final disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Store: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage temperature should be in accordance with any manufacturer recommendations. Access to the storage area should be restricted to authorized personnel.
Handling and Experimental Use
All handling of this compound, particularly when manipulating the solid form or preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound during experimental procedures.
Decontamination
Following any work with this compound, all surfaces and equipment should be thoroughly decontaminated. The choice of decontaminating agent will depend on the specific chemical properties of this compound. Consult with your EHS department for appropriate decontamination procedures.
Disposal Plan: Responsible Waste Management
The disposal of chemical waste must be carried out in strict accordance with local, state, and federal regulations. Pharmaceutical waste requires careful handling to prevent environmental contamination and potential harm to human health.
This compound Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's EHS-approved waste stream. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
Logical Flow for this compound Waste Disposal
Caption: A logical progression for the safe and compliant disposal of this compound waste.
In Case of Exposure or Spill
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly advance their scientific endeavors while protecting themselves, their colleagues, and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
